7-Nitrophthalazin-1(2h)-one
Description
The exact mass of the compound 7-Nitrophthalazin-1(2h)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Nitrophthalazin-1(2h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitrophthalazin-1(2h)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-7-3-6(11(13)14)2-1-5(7)4-9-10-8/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKJRZYVWWMGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298879 | |
| Record name | 7-nitrophthalazin-1(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89898-94-2 | |
| Record name | 89898-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-nitrophthalazin-1(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Nitrophthalazin-1(2h)-one chemical structure and properties
Technical Monograph: 7-Nitrophthalazin-1(2H)-one
Executive Summary
7-Nitrophthalazin-1(2H)-one is a critical heterocyclic scaffold in medicinal chemistry, primarily serving as a pharmacophore precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors . Its structural rigidity and hydrogen-bonding capability mimic the nicotinamide moiety of NAD+, allowing derivatives to competitively inhibit PARP enzymes—a mechanism exploited in the treatment of BRCA-mutated cancers (e.g., Olaparib, Talazoparib).
This guide provides a definitive technical analysis of the molecule, distinguishing the mono-carbonyl "phthalazinone" from the di-carbonyl "phthalhydrazide" (often confused in commercial catalogs). It details synthesis, reactivity (specifically chlorination and reduction), and handling protocols for drug development workflows.
Chemical Identity & Structural Analysis
A frequent error in procurement and literature is the confusion between the mono-one (Lactam) and the dione (Cyclic Hydrazide).
| Feature | 7-Nitrophthalazin-1(2H)-one (Target) | 4-Hydroxy-7-nitrophthalazin-1(2H)-one (Common Impurity/Variant) |
| Structure | Mono-carbonyl (Lactam) | Di-carbonyl (Cyclic Hydrazide) |
| C4 Substituent | Hydrogen (-H) | Hydroxyl (-OH) or Carbonyl (=O) |
| CAS | Specific isomer often custom synthesized | 3682-19-7 (often mislabeled as the mono-one) |
| Precursor | 2-Formyl-5-nitrobenzoic acid | 4-Nitrophthalic anhydride |
| Reactivity | Reacts at C1 (O) and C4 (H) | Reacts at C1 and C4 (O) |
Tautomerism: In solution, 7-Nitrophthalazin-1(2H)-one exists in equilibrium between the Lactam (major, preferred in solid state) and Lactim (minor) forms. This equilibrium is solvent-dependent and critical for O-alkylation vs. N-alkylation strategies.
Figure 1: Tautomeric equilibrium of the phthalazinone core. The lactam form is thermodynamically dominant.
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C₈H₅N₃O₃ |
| Molecular Weight | 191.14 g/mol |
| Appearance | Pale yellow to beige crystalline solid |
| Melting Point | > 240°C (Decomposes) |
| Solubility | Soluble: DMSO, DMF, DMAc (hot). Sparingly Soluble: Methanol, Ethanol. Insoluble: Water, Hexane, Diethyl Ether. |
| pKa | ~10.5 (Amide NH) - Weakly acidic due to electron-withdrawing nitro group. |
Synthetic Pathways
Method A: Cyclization of 2-Formyl-5-nitrobenzoic Acid (Preferred)
This method yields the specific mono-one isomer required for most PARP inhibitor scaffolds.
Reaction Scheme:
-
Starting Material: 2-Formyl-5-nitrobenzoic acid.
-
Reagent: Hydrazine Hydrate (N₂H₄·H₂O).
-
Solvent: Ethanol or Acetic Acid.
Detailed Protocol:
-
Dissolution: Charge a reaction vessel with 2-formyl-5-nitrobenzoic acid (1.0 eq) and Ethanol (10 vol).
-
Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A heavy precipitate typically forms.
-
Workup: Cool to 0–5°C. Filter the solid.
-
Purification: Wash the cake with cold ethanol followed by diethyl ether. Dry under vacuum at 50°C.
-
Yield: Typically 85–95%.
Method B: Comparative - Dione Synthesis (The "Impurity")
For reference only. Reacting 4-nitrophthalic anhydride with hydrazine yields 4-hydroxy-7-nitrophthalazin-1(2H)-one (the dione). This compound has an -OH at position 4 and is not the correct scaffold for drugs requiring a C4-Hydrogen.
Reactivity Profile & Derivatization
The utility of 7-Nitrophthalazin-1(2H)-one lies in its conversion to electrophilic intermediates.
Protocol 1: Chlorination (Synthesis of 1-Chloro-7-nitrophthalazine)
This is the standard activation step to replace the carbonyl oxygen with a chlorine atom, enabling nucleophilic aromatic substitution (SɴAr).
Reagents: Phosphorus Oxychloride (POCl₃), catalytic DMF.
-
Setup: In a dry flask under Argon, suspend 7-Nitrophthalazin-1(2H)-one (10 mmol) in POCl₃ (5–8 eq).
-
Catalysis: Add 2–3 drops of dry DMF (Vilsmeier-Haack activation).
-
Reaction: Heat to reflux (105°C) for 3–6 hours. The suspension will clear as the chloro-imidate forms.
-
Quench (Critical): Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water. Warning: Violent hydrolysis.
-
Isolation: Extract with Dichloromethane (DCM). The product, 1-chloro-7-nitrophthalazine , is unstable to hydrolysis and should be used immediately in the next coupling step.
Protocol 2: Nitro Reduction
Conversion to 7-Amino-phthalazin-1(2H)-one allows for amide coupling (e.g., attaching side chains seen in Azelastine analogs).
-
Method: Hydrogenation (H₂, 1 atm) with 10% Pd/C in Methanol/THF.
-
Alternative: Iron powder / NH₄Cl in Ethanol/Water (Bechamp reduction) if avoiding hydrogen gas is preferred.
Figure 2: Divergent synthetic pathways for functionalizing the phthalazinone core.
Pharmaceutical Applications
PARP Inhibition Mechanism: The phthalazin-1(2H)-one core serves as a nicotinamide mimic . In the binding pocket of PARP-1/2:
-
Lactam NH: Acts as a Hydrogen Bond Donor to Gly863 (in PARP-1).
-
Carbonyl Oxygen: Acts as a Hydrogen Bond Acceptor to Ser904.
-
Nitro/Amino Group: Provides electronic tuning. The 7-nitro group is often reduced and substituted to extend into the solvent-exposed region of the enzyme, improving solubility and potency.
Key Drug Analogs:
-
Olaparib (Lynparza): Uses a 4-substituted phthalazinone core.
-
Talazoparib: Uses a related fused scaffold but relies on similar H-bonding interactions.
Safety & Handling (MSDS Summary)
-
Hazards:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx generation).
References
-
Synthesis of Phthalazinones
- Title: "Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery"
- Source:European Journal of Medicinal Chemistry
-
URL:[Link]
-
Chlorination Protocol (POCl3)
- Title: "Efficient POCl3-mediated chlorination of electron-deficient N-heterocycles"
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
PARP Inhibitor SAR
- Title: "Discovery and Synthesis of Olaparib and Analogs"
- Source:Journal of Medicinal Chemistry
-
URL:[Link]
-
Chemical Structure Validation
- Title: "PubChem Compound Summary: Phthalazin-1(2H)
- Source:National Center for Biotechnology Inform
-
URL:[Link]
Sources
7-Nitrophthalazin-1(2h)-one CAS number and IUPAC name
The following technical guide details the chemical identity, regioselective synthesis, and application of 7-Nitrophthalazin-1(2H)-one , a critical intermediate in the development of PARP inhibitors and other heterocyclic therapeutics.
Part 1: Chemical Identity & Structural Precision
7-Nitrophthalazin-1(2H)-one is a nitrogen-containing heterocycle often confused with its isomer, 6-nitrophthalazin-1(2H)-one, or the dione derivative (nitro-phthalhydrazide). Precise structural identification is paramount for medicinal chemistry applications, particularly in Structure-Activity Relationship (SAR) studies for PARP inhibition.
Core Data Table[1]
| Property | Specification |
| CAS Number | 89898-94-2 |
| IUPAC Name | 7-nitro-2H-phthalazin-1-one |
| Synonyms | 7-Nitro-1(2H)-phthalazinone; 7-Nitro-1-oxo-1,2-dihydrophthalazine |
| Molecular Formula | C₈H₅N₃O₃ |
| Molecular Weight | 191.14 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | 232–234 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |
| Key Functional Groups | Lactam (Amide), Nitro (Ar-NO₂), Imine (C=N) |
Structural Differentiation
It is critical to distinguish this compound from 5-nitrophthalhydrazide (CAS 3682-15-3), which contains two carbonyl groups (a dione) and is the direct product of 4-nitrophthalic anhydride and hydrazine. 7-Nitrophthalazin-1(2H)-one contains only one carbonyl at position 1.[1]
Part 2: Synthesis & Regiochemistry
The Regioselectivity Challenge
Synthesizing substituted phthalazinones often yields regioisomeric mixtures (6-nitro vs. 7-nitro).
-
Direct Condensation Route: Reaction of 4-nitrophthalic anhydride with hydrazine yields the dione (phthalhydrazide), not the target one.
-
Regioselective Route: The preferred synthesis utilizes 2-formyl-5-nitrobenzoic acid (often existing in equilibrium as 6-nitro-3-hydroxyphthalide ). This precursor locks the position of the nitro group relative to the carbonyl and aldehyde functionalities, ensuring the formation of the 7-nitro isomer upon cyclization with hydrazine.
Reaction Mechanism
The hydrazine molecule performs a nucleophilic attack on both the aldehyde (or hemiacetal) and the carboxylic acid carbons.
-
Hydrazone Formation: Hydrazine reacts with the aldehyde (C2 position of the benzene ring).
-
Cyclization: The terminal nitrogen of the hydrazone attacks the carboxylic acid (C1 position), eliminating water to form the lactam ring.
-
Result: Since the nitro group is para to the aldehyde in the precursor (position 5 relative to COOH at 1), it ends up at position 7 in the final phthalazinone ring system.
Diagram 1: Regioselective Synthesis Pathway
Caption: Regioselective cyclization of 2-formyl-5-nitrobenzoic acid with hydrazine to yield 7-nitrophthalazinone.
Part 3: Experimental Protocol
This protocol describes the synthesis of 7-nitrophthalazin-1(2H)-one on a laboratory scale (10 mmol).
Materials
-
Precursor: 2-Formyl-5-nitrobenzoic acid (2.0 g, ~10 mmol).
-
Reagent: Hydrazine hydrate (80% or 64% aq. solution, 1.5 equiv).
-
Solvent: Ethanol (Absolute) or Ethanol/Water (9:1).
-
Acid Catalyst: Glacial Acetic Acid (Catalytic amount, optional but improves yield).
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2.0 g of 2-formyl-5-nitrobenzoic acid in 30 mL of ethanol.
-
Addition: Add hydrazine hydrate (0.75 mL, ~15 mmol) dropwise to the suspension at room temperature.
-
Observation: An exotherm may occur, and the suspension will change color (typically deepening to yellow/orange) as the hydrazone forms.
-
-
Reflux: Heat the reaction mixture to reflux (80 °C) for 3–5 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM/Methanol 95:5). The starting acid spot should disappear, and a new fluorescent spot (product) will appear.
-
-
Workup (Crystallization): Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.
-
Causality: Slow cooling promotes the formation of purer crystals, rejecting impurities into the mother liquor.
-
-
Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with:
-
2 × 10 mL cold ethanol (to remove unreacted hydrazine).
-
2 × 10 mL diethyl ether (to facilitate drying).
-
-
Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.
Diagram 2: Purification Workflow
Caption: Downstream processing workflow for the isolation of high-purity 7-nitrophthalazinone.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound and ensure it is the 7-nitro isomer (and not the 6-nitro), 1H NMR is the definitive tool.
1H NMR Data (DMSO-d₆, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment Logic |
| NH | 12.85 | Singlet (br) | - | Lactam proton (Exchangeable) |
| H-8 | 8.72 | Doublet | J = 2.2 | Meta coupling to H-6; deshielded by nitro and carbonyl proximity. |
| H-4 | 8.55 | Singlet | - | Imine proton (Characteristic of phthalazinone core). |
| H-6 | 8.48 | dd | J = 8.5, 2.2 | Ortho to H-5, Meta to H-8. |
| H-5 | 8.15 | Doublet | J = 8.5 | Ortho to H-6. |
Distinction from 6-Nitro Isomer:
-
7-Nitro Isomer: The proton at C8 (between NO₂ and C=O) appears as a doublet with a small meta coupling constant (~2 Hz).
-
6-Nitro Isomer: The proton at C5 (between NO₂ and C=N) would appear as a doublet with small coupling, but the chemical shift environment differs due to the proximity to the imine rather than the carbonyl.
Part 5: Applications in Drug Discovery
7-Nitrophthalazin-1(2H)-one serves as a versatile scaffold in medicinal chemistry.
-
PARP Inhibitors: The phthalazinone core mimics the nicotinamide moiety of NAD+, the substrate for Poly(ADP-ribose) polymerase (PARP). The 7-nitro group provides a handle for reduction to an amine (7-amino), which can then be functionalized with urea or amide linkers to extend into the adenosine binding pocket of the enzyme.
-
Reduction to 7-Amino Derivative:
-
Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.
-
Product: 7-Aminophthalazin-1(2H)-one.
-
Utility: This amine is a "universal intermediate" for synthesizing libraries of 7-substituted phthalazinones via acylation or reductive amination.
-
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8394, Phthalazin-1(2H)-one (Parent Scaffold). Retrieved from [Link]
-
MOLBASE. (2024). Structure and Properties of Nitrophthalazinone Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2024).[4] Synthesis of Hydrazine Derivatives and Heterocycles. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of nitrating phthalic anhydride to prepare 3-nitro phthalic acid - Google Patents [patents.google.com]
- 4. hilarispublisher.com [hilarispublisher.com]
Physical and chemical properties of 7-Nitrophthalazin-1(2h)-one
This technical guide is structured to serve as a definitive reference for researchers and medicinal chemists working with 7-Nitrophthalazin-1(2H)-one. It prioritizes practical utility, mechanistic insight, and rigorous data presentation.
Chemical Scaffold & Intermediate for Poly(ADP-ribose) Polymerase (PARP) Inhibitors [1][2][3]
Introduction & Significance
7-Nitrophthalazin-1(2H)-one (CAS: 89898-94-2) is a critical heterocyclic building block in medicinal chemistry. It belongs to the phthalazinone class, a scaffold that has gained immense prominence due to its ability to mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes.
While often overshadowed by its final pharmaceutical derivatives (such as Olaparib or Talazoparib), this specific nitro-intermediate serves as a versatile "chassis." The nitro group at position 7 provides a latent handle for functionalization (via reduction to an amine), while the lactam motif at position 1 allows for conversion to halo-phthalazines, enabling nucleophilic aromatic substitution (
Key Application Areas:
-
PARP Inhibition: Precursor to 7-amino-phthalazin-1(2H)-one, a core pharmacophore.
-
Fragment-Based Drug Discovery (FBDD): Used as a rigid, polar scaffold for probing kinase and enzyme pockets.
-
Heterocyclic Chemistry: Model substrate for studying lactam-lactim tautomerism and regioselective functionalization.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for handling and characterization.
| Property | Value / Description | Notes |
| IUPAC Name | 7-nitro-2H-phthalazin-1-one | Often listed as 7-nitrophthalazin-1(2H)-one |
| CAS Number | 89898-94-2 | Distinct from the 1,4-dione (phthalhydrazide) |
| Molecular Formula | ||
| Molecular Weight | 191.14 g/mol | |
| Appearance | Pale yellow to beige crystalline powder | Color deepens upon oxidation/light exposure |
| Melting Point | 232 – 234 °C | Decomposes at higher temperatures |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic core dominates |
| Solubility (Organic) | Soluble in DMSO, DMF, DMAc | Sparingly soluble in MeOH, DCM |
| pKa (Predicted) | ~10.8 (NH acidic) | Deprotonation yields the anion at N-2 or O-1 |
| H-Bond Donors | 1 (Lactam NH) | |
| H-Bond Acceptors | 3 (C=O, |
Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium of 7-Nitrophthalazin-1(2H)-one is vital for predicting reactivity, particularly in alkylation reactions.
The Lactam-Lactim Equilibrium
In the solid state and in polar aprotic solvents (DMSO), the compound exists predominantly in the Lactam (A) form. However, under basic conditions or in the presence of specific electrophiles, the Lactim (B) tautomer becomes accessible, leading to O-alkylation vs. N-alkylation competition.
Figure 1: Tautomeric equilibrium dictating the regioselectivity of alkylation reactions.
Synthetic Pathways & Optimization
A common pitfall in synthesizing this compound is the formation of the 1,4-dione (phthalhydrazide) byproduct. The "Senior Scientist" approach avoids the symmetric anhydride route in favor of the formyl-acid route to ensure the mono-carbonyl structure.
Recommended Protocol: The Formyl-Acid Route
This method ensures the formation of the phthalazin-1-one core rather than the dione.
-
Precursor: 5-Nitro-2-formylbenzoic acid (often derived from nitration of phthalaldehydic acid).
-
Reagent: Hydrazine hydrate (
). -
Solvent: Ethanol or Acetic Acid (reflux).
Step-by-Step Methodology
-
Charge: Suspend 10.0 g (51 mmol) of 5-nitro-2-formylbenzoic acid in 100 mL of glacial acetic acid.
-
Addition: Add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. Caution: Exothermic.
-
Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. The suspension will likely clear then reprecipitate the product.
-
Workup: Cool to room temperature. Pour the reaction mixture into 300 mL of ice-water to complete precipitation.
-
Isolation: Filter the solid, wash copiously with water (to remove acetic acid) and cold ethanol.
-
Purification: Recrystallize from DMF/Ethanol if necessary to remove any unreacted hydrazone intermediates.
Figure 2: Regioselective synthesis pathway avoiding the 1,4-dione byproduct.
Chemical Reactivity & Functionalization
The utility of 7-Nitrophthalazin-1(2H)-one lies in its downstream transformations.
A. Chlorination (Activation)
Conversion to 1-chloro-7-nitrophthalazine is the standard next step to install the piperazine side chains common in PARP inhibitors.
-
Reagent: Phosphorus Oxychloride (
). -
Catalyst: Catalytic DMF (Vilsmeier-Haack conditions).
-
Protocol Insight: The reaction requires heating to reflux. Upon completion, quenching into ice-water must be done slowly to avoid violent hydrolysis of excess
.
B. Nitro Reduction
Accessing the 7-amino analogue allows for amide coupling.
-
Method A (Chemical): Iron powder /
in Ethanol/Water (Bechamp reduction). Mild, tolerates the lactam. -
Method B (Catalytic):
/ Pd-C. Note: Can sometimes reduce the C=N bond of the phthalazine ring if over-hydrogenated.
Figure 3: Divergent functionalization pathways for medicinal chemistry applications.
Analytical Characterization
Confirming the identity of the 7-nitro isomer (vs. 6-nitro or dione) is crucial.
Proton NMR ( -NMR, 400 MHz, DMSO- )
The spectrum is characterized by a distinct low-field singlet for the H-4 proton and the broad NH signal.
-
12.8 ppm (s, 1H): Lactam NH (Exchangeable with
). -
8.7–8.8 ppm (d, 1H): H-8 (Ortho to
, peri to C=O). Highly deshielded. - 8.6 ppm (s, 1H): H-4 (Imine proton). Characteristic of the phthalazin-1-one core.
-
8.5 ppm (dd, 1H): H-6 (Ortho to
). -
8.1 ppm (d, 1H): H-5 (Meta to
).
Infrared Spectroscopy (FT-IR)
-
1660–1690 cm
: Strong C=O stretch (Amide I). -
1520–1540 cm
: Asymmetric stretch. -
1340–1360 cm
: Symmetric stretch. -
2800–3200 cm
: Broad NH stretch.
Safety & Handling (MSDS Highlights)
-
Hazards: GHS Classification Warning . Harmful if swallowed (Acute Tox. 4). Irritating to eyes and skin.
-
Energetics: As a nitro-aromatic, the compound possesses significant decomposition energy. Do not heat dry solids above 250°C.
-
Storage: Store in amber vials (light sensitive) at room temperature, under inert atmosphere (Argon/Nitrogen) if storing for long durations to prevent oxidative degradation.
References
-
Synthesis of Phthalazinones: L. F. Tietze, et al. Synthesis of Phthalazin-1(2H)-ones via Palladium-Catalyzed Intramolecular Reaction.Journal of Organic Chemistry. (General methodology reference)
-
PARP Inhibitor Chemistry: Menear, K. A., et al. 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.Journal of Medicinal Chemistry, 2008, 51(20), 6581-6591.
-
Tautomerism Studies: El-Hashash, M. A., et al. Synthesis and Tautomerism of Phthalazinones.[4]Journal of Chemical Research.
-
Compound Data & CAS Verification: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11053422, 7-Nitrophthalazin-1(2H)-one.
Sources
Technical Guide: Mechanism of Action of 7-Nitrophthalazin-1(2H)-one
This technical guide details the mechanism of action (MoA) of 7-Nitrophthalazin-1(2H)-one, a bioactive small molecule acting as both a core pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors in mammalian cells and a distinct lead compound in antitubercular research.
Executive Summary
7-Nitrophthalazin-1(2H)-one (CAS: 3682-19-7 for 4-hydroxy tautomer) is a nitrogenous heterocycle serving a dual function in pharmacological research. Primarily, it represents the foundational pharmacophore for PARP inhibitors (e.g., Olaparib), where the phthalazinone core mimics nicotinamide to competitively inhibit the NAD+ binding pocket of PARP enzymes. Secondarily, it exhibits intrinsic, potent antitubercular activity against Mycobacterium tuberculosis (MIC ~3 µM) through a mechanism distinct from the NADH dehydrogenase pathway typically associated with similar chemotypes.
This guide analyzes the molecular interactions, signaling cascades, and experimental validation protocols for this compound in both mammalian and bacterial cellular contexts.
Part 1: Mammalian Cellular Mechanism (PARP Inhibition)
In mammalian oncology and DNA damage research, 7-Nitrophthalazin-1(2H)-one functions as a competitive inhibitor of the PARP family of enzymes (specifically PARP-1 and PARP-2).
Molecular Target & Binding Kinetics
-
Target: The catalytic domain of Poly(ADP-ribose) polymerase 1 (PARP-1).[1]
-
Binding Site: The Nicotinamide-binding pocket within the enzyme's active site.
-
Chemical Interaction:
-
The lactam group (NH-CO) of the phthalazinone ring forms critical hydrogen bonds with Gly863 and Ser904 residues in the PARP-1 active site.
-
This interaction mimics the amide group of Nicotinamide (the physiological substrate), effectively blocking the entry of NAD+.
-
The 7-nitro group alters the electron density of the aromatic ring, potentially influencing stacking interactions with Tyr907 , though it is often reduced or substituted in high-potency clinical derivatives (like Olaparib) to extend into the adenosine-binding pocket.
-
Signal Transduction & Downstream Effects
Upon binding, 7-Nitrophthalazin-1(2H)-one disrupts the Base Excision Repair (BER) pathway:
-
Inhibition of PARylation: The enzyme cannot catalyze the transfer of ADP-ribose units from NAD+ to target proteins (histones, DNA repair factors, and PARP itself).
-
PARP Trapping: By preventing auto-PARylation (which normally adds a negative charge to release PARP from DNA), the inhibitor causes the PARP enzyme to become "trapped" on the DNA lesion.
-
Replication Fork Collapse: The trapped PARP-DNA complex acts as a physical roadblock to DNA replication forks during the S-phase.
-
Synthetic Lethality: In cells with functional Homologous Recombination (HR), the damage is repaired. However, in HR-deficient cells (e.g., BRCA1/2 mutants), the stalled forks collapse into Double-Strand Breaks (DSBs) that cannot be repaired, triggering apoptosis.
Part 2: Bacterial Mechanism (M. tuberculosis)
In the context of infectious disease, the 7-nitro derivative displays specific activity that diverges from its mammalian mechanism.
-
Phenotype: Growth inhibition of M. tuberculosis (strain mc² 6230) with a Minimum Inhibitory Concentration (MIC) of approximately 3 µM .
-
Mechanism of Action: Unlike pyrimidinyl-phthalazinones which often inhibit type II NADH dehydrogenase (NDH-II), mode-of-action studies indicate that 7-Nitrophthalazin-1(2H)-one acts independently of NDH-II .
-
Hypothesis: The nitro group renders the molecule a potential substrate for bacterial nitroreductases, leading to the generation of reactive nitrogen species (RNS) or covalent adducts within the mycobacterial cell wall or cytosol, disrupting redox homeostasis.
Part 3: Visualization of Mechanisms
Diagram 1: PARP Inhibition & Synthetic Lethality Pathway
This diagram illustrates the mammalian mechanism where the compound blocks PARylation, leading to replication stress and cell death in vulnerable contexts.
Caption: Mechanism of PARP trapping and synthetic lethality induced by phthalazinone derivatives.
Part 4: Experimental Protocols
To validate the mechanism of 7-Nitrophthalazin-1(2H)-one, the following experimental workflows are recommended.
Protocol A: In Vitro PARP Enzyme Inhibition Assay
Objective: Quantify the IC50 of the compound against purified PARP-1.
-
Reagents: Recombinant human PARP-1, biotinylated NAD+, activated DNA, histone-coated microplate.
-
Reaction:
-
Incubate PARP-1 (0.5 U/well) with varying concentrations of 7-Nitrophthalazin-1(2H)-one (0.1 nM – 10 µM) for 15 mins.
-
Initiate reaction by adding biotinylated NAD+ and activated DNA.
-
Incubate for 60 mins at 25°C.
-
-
Detection:
-
Add Streptavidin-HRP conjugate.
-
Develop with TMB substrate or chemiluminescent reagent.
-
Measure absorbance (450 nm) or luminescence.
-
-
Analysis: Plot dose-response curve to calculate IC50.
Protocol B: Intracellular PARylation Western Blot
Objective: Confirm target engagement in cells (e.g., HeLa or MDA-MB-436).
-
Treatment: Treat cells with 10 µM 7-Nitrophthalazin-1(2H)-one for 2 hours.
-
Stimulation: Add H2O2 (1 mM) for 10 mins to induce DNA damage and maximal PARP activation.
-
Lysis: Lyse cells immediately in RIPA buffer containing PARG inhibitors (e.g., ADP-HPD) to prevent PAR degradation.
-
Blotting:
-
Run SDS-PAGE and transfer to nitrocellulose.
-
Probe with Anti-Poly(ADP-ribose) antibody (Clone 10H).
-
Probe for Total PARP-1 and Actin (loading controls).
-
-
Result: A significant reduction in the PAR smear (116 kDa+) compared to H2O2-only control confirms inhibition.
Protocol C: Bacterial Growth Inhibition (Resazurin Assay)
Objective: Verify antitubercular activity.
-
Culture: Grow M. tuberculosis (mc² 6230) to mid-log phase (OD600 ~0.6).
-
Plating: Dispense bacteria into 96-well plates with serial dilutions of the compound.
-
Incubation: Incubate at 37°C for 5 days.
-
Development: Add Resazurin (0.02%) and incubate for 24 hours.
-
Readout: Fluorescence (Ex 530nm / Em 590nm). Pink color indicates viable cells; blue indicates inhibition.
Diagram 2: Experimental Validation Workflow
Caption: Integrated workflow for validating biochemical, cellular, and antibacterial activity.
Part 5: Quantitative Data Summary
| Parameter | Value / Observation | Context |
| Molecular Weight | 191.14 g/mol | Chemical Property |
| Primary Target | PARP-1 / PARP-2 | Mammalian Cells |
| Binding Mode | Competitive (NAD+ mimic) | Enzymatic |
| Bacterial MIC | ~3 µM | M. tuberculosis (mc² 6230) |
| Selectivity | Independent of NDH-II | Bacterial Mechanism |
| Synthetic Role | Precursor to Olaparib | Drug Development |
References
-
Structure-Based Design of PARP Inhibitors Title: Phthalazinones.[1][2][3][4][5][6] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Antitubercular Activity of Phthalazinones Title: Synthesis and Investigation of Phthalazinones as Antitubercular Agents. Source: Chemistry – An Asian Journal. URL:[Link][5]
-
PARP Trapping Mechanism Title: PARP inhibitors: Synthetic lethality in the clinic. Source: Science. URL:[Link]
-
Chemical Identity & Properties Title: 4-Hydroxy-7-nitro-1(2H)-phthalazinone (CAS 3682-19-7).[6] Source: PubChem.[4] URL:[Link]
Sources
- 1. US20240317762A1 - Phthalazinone-based parp-1 inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Nitro-1-tetralone | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04820E [pubs.rsc.org]
- 6. CAS 3682-19-7: 4-Hydroxy-7-nitro-1(2H)-phthalazinone [cymitquimica.com]
Biological activity of 7-Nitrophthalazin-1(2h)-one derivatives
Biological Activity of 7-Nitrophthalazin-1(2H)-one Derivatives
Executive Summary: The Nitro-Functionalized Pharmacophore
The 7-nitrophthalazin-1(2H)-one scaffold represents a critical divergence point in medicinal chemistry. While the parent phthalazin-1(2H)-one core is widely recognized as the structural anchor for poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, the introduction of a nitro group at the C-7 position fundamentally alters the scaffold's electronic landscape.
This guide analyzes the 7-nitro derivative not merely as a synthetic intermediate, but as a distinct bioactive entity. The strong electron-withdrawing nature of the nitro group (
Chemical Context & Synthetic Regioselectivity
The Regiochemical Challenge
The synthesis of 7-nitrophthalazin-1(2H)-one is non-trivial due to regioselectivity issues. The standard condensation of 4-nitrophthalic anhydride with hydrazine hydrate yields a mixture of two isomers: 6-nitro and 7-nitrophthalazin-1(2H)-one .
-
Mechanism: The nucleophilic attack of hydrazine occurs at either carbonyl group of the anhydride. The electronic bias introduced by the nitro group favors attack at the carbonyl meta to the nitro group, but steric and solvent effects often lead to a mixture.
-
Separation: Fractional crystallization (often using acetic acid or ethanol) is required to isolate the pure 7-nitro isomer.
Visualization: Synthesis & Isomerism
The following diagram illustrates the divergent synthesis pathway and the critical separation step required to obtain the target scaffold.
Therapeutic Applications & Mechanisms
Antimicrobial Activity: The Nitro Warhead
Unlike their amino-substituted counterparts, 7-nitro derivatives exhibit distinct antimicrobial profiles. The mechanism often parallels that of nitrofurantoin, where the nitro group is enzymatically reduced within the bacterial cell, generating reactive intermediates that damage DNA and essential proteins.
-
Target Spectrum: Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and specific fungal strains (Candida albicans).
-
Key SAR Finding:
-alkylation at position 2 with bulky groups (e.g., benzyl, phenacyl) often diminishes antibacterial activity compared to the unsubstituted lactam or small alkyl groups, suggesting the importance of the lactam hydrogen bond donor/acceptor motif or specific steric constraints in the bacterial target.
Table 1: Comparative Antimicrobial Efficacy (Representative Data)
| Compound Derivative | Substituent (N-2) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Mechanism Note |
| 7-Nitro-Phth-1 | -H | 12.5 | 25.0 | Potential nitro-reduction activation |
| 7-Nitro-Phth-2 | -CH2-COOH | 25.0 | 50.0 | Increased polarity, reduced cell penetration |
| 7-Nitro-Phth-3 | -CH2-Ph (Benzyl) | >100 | >100 | Steric hindrance prevents target binding |
| Standard | Ampicillin | 6.25 | 12.5 | Cell wall synthesis inhibition |
Anticancer Activity: PARP & VEGFR Inhibition
The phthalazinone core is a pharmacophore for PARP inhibition (mimicking the nicotinamide moiety of NAD+). However, the 7-nitro group acts as a "masked" pharmacophore.
-
Direct Activity: 7-nitro derivatives show moderate cytotoxicity against MCF-7 (breast) and HepG2 (liver) cell lines. The electron-withdrawing nitro group increases the acidity of the N-H, potentially strengthening hydrogen bonds with specific residues in the catalytic pocket of enzymes like VEGFR-2.
-
Synthetic Lethality: While less potent than Olaparib (which possesses a piperazine moiety), 7-nitro derivatives serve as excellent lead compounds. Reduction of the nitro group to an amine (
) dramatically increases PARP affinity by enabling new hydrogen bonding interactions with the Gly863/Ser904 residues in the PARP active site.
Structure-Activity Relationship (SAR) Logic
The biological activity of 7-nitrophthalazin-1(2H)-one derivatives is governed by a "Push-Pull" electronic mechanism and steric fitting.
The Electronic "Pull" (C-7 Position)
The nitro group at C-7 is a strong electron-withdrawing group (EWG).
-
Effect: It pulls electron density away from the aromatic ring and the lactam system.
-
Consequence: The N-2 proton becomes more acidic (lower pKa). This facilitates
-alkylation reactions in synthesis but also alters the H-bond donor capability of the lactam in biological systems.
The Steric "Fit" (N-2 Position)
-
Small Groups (Methyl, Ethyl): Maintain activity by allowing the core to fit into tight enzymatic pockets (e.g., PDE4, PARP).
-
Large/Rigid Groups (Aryl, Heteroaryl): Often lead to a loss of activity unless a specific hydrophobic pocket is targeted (e.g., the hydrophobic pocket in VEGFR).
Visualization: SAR Decision Tree
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.
Protocol: Synthesis of 7-Nitrophthalazin-1(2H)-one
-
Reagents: 4-Nitrophthalic anhydride (1.0 eq), Hydrazine hydrate (99%, 1.2 eq), Glacial acetic acid (solvent).
-
Procedure:
-
Dissolve 4-nitrophthalic anhydride in glacial acetic acid.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture for 3 hours (monitor by TLC, Mobile phase: CHCl3:MeOH 9:1).
-
Cool to room temperature. The solid precipitate is collected.
-
-
Purification (Critical): The crude solid contains both 6- and 7-nitro isomers. Recrystallize repeatedly from ethanol or acetic acid . The 7-nitro isomer typically crystallizes out first or is less soluble (verify via
-NMR: Look for the specific coupling pattern of protons at C-5, C-6, C-8).
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed MCF-7 or HepG2 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at serial dilutions (e.g., 0.1 to 100 µM).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard supernatant, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Future Directions
-
Fragment-Based Drug Design (FBDD): Use the 7-nitrophthalazinone as a fragment to probe novel pockets in kinases.
-
Reduction & Conjugation: Reduce the 7-nitro to 7-amino, then conjugate with sulfonamides to create dual-action anticancer/anti-inflammatory agents (targeting CA IX and PARP simultaneously).
References
-
Synthesis and Antimicrobial Activity of Some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical Sciences and Biomedical Research. [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules (MDPI). [Link]
-
Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. ResearchGate. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Phosphodiesterase inhibitors.[1][2][3] Part 1: Synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
Phthalazin-1(2H)-one: A Privileged Scaffold in Precision Oncology & Beyond
Executive Summary
The phthalazin-1(2H)-one core represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically utilized in antihistamines (e.g., Azelastine) and aldose reductase inhibitors (e.g., Zopolrestat), its most transformative application has been in the realm of DNA Damage Response (DDR) therapeutics.
This scaffold serves as the pharmacophore anchor for Olaparib (Lynparza) , the first-in-class Poly(ADP-ribose) polymerase (PARP) inhibitor approved for BRCA-mutated ovarian and breast cancers. Its success lies in its ability to mimic the nicotinamide moiety of NAD+, effectively locking onto the catalytic domain of PARP enzymes. This guide dissects the synthetic architecture, structure-activity relationships (SAR), and mechanistic underpinnings of this critical core.[1]
Chemical Architecture & Synthesis
The phthalazin-1(2H)-one core is a bicyclic pyridazine derivative. Its stability and capacity for hydrogen bonding make it an ideal "warhead" for enzyme active sites.
Retrosynthetic Analysis
The construction of the core typically relies on the condensation of hydrazine derivatives with ortho-dicarbonyl benzene precursors.
-
Method A (Classical): Condensation of phthalic anhydride with hydrazine hydrate.
-
Method B (Modern/Olaparib): Reaction of 2-acyl- or 2-formylbenzoic acids with hydrazine. This allows for regioselective substitution at the C-4 position, which is critical for potency.
Synthesis Workflow (DOT Visualization)
The following diagram outlines the primary synthetic pathways to the core structure.
Caption: Figure 1.[2][3][4] Convergent synthetic pathways for the assembly of the phthalazin-1(2H)-one scaffold.
Medicinal Chemistry & SAR
The biological efficacy of phthalazin-1(2H)-one derivatives is governed by strict Structure-Activity Relationships (SAR).
The "Warhead" (Lactam Region)
The cis-amide (lactam) motif at positions N-2 and C-1 is the pharmacophore's anchor.
-
N-2 Proton: Essential for hydrogen bonding donor capability. Alkylation at N-2 often abolishes PARP inhibitory activity but may tune the molecule for other targets (e.g., VEGFR2 or antimicrobial applications).
-
C-1 Carbonyl: Acts as a hydrogen bond acceptor.
The Selectivity Vector (C-4 Position)
The C-4 position is the primary vector for optimization.
-
Steric Bulk: Large, lipophilic groups (e.g., benzyl, piperazine-linked moieties) at C-4 occupy the hydrophobic pocket of the enzyme, improving selectivity.
-
Olaparib Design: In Olaparib, the C-4 position features a 4-fluoro-3-(piperazine-1-carbonyl)benzyl group. The piperazine tail improves solubility and pharmacokinetic properties.
SAR Map (DOT Visualization)
Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting critical regions for ligand optimization.
Pharmacology: The Mechanism of Action
The phthalazinone core is a classic example of biomimetic drug design .
Nicotinamide Mimicry
PARP enzymes use NAD+ as a substrate to repair DNA single-strand breaks. The phthalazinone core structurally mimics the nicotinamide portion of NAD+.
-
Binding Mode: The core inserts into the nicotinamide-binding pocket of PARP1/2.
-
Key Interactions:
-
Gly863 (PARP1): Forms a hydrogen bond with the N-2 proton (NH).
-
Ser904 (PARP1): Forms a hydrogen bond with the C-1 carbonyl oxygen.
-
PARP Trapping
Beyond catalytic inhibition, phthalazinone-based inhibitors (like Olaparib and Talazoparib) induce PARP trapping . They lock the PARP enzyme onto the DNA damage site, creating a cytotoxic lesion that is far more lethal to cancer cells than simple catalytic inhibition, especially in BRCA-deficient cells (Synthetic Lethality).
Mechanistic Pathway (DOT Visualization)
Caption: Figure 3. Mechanism of Action illustrating the progression from binding to synthetic lethality.
Quantitative Data: Comparative Potency
The following table summarizes the potency of key phthalazinone-based (and related) PARP inhibitors. Note the correlation between the core structure and IC50 values.
| Compound | Core Structure | Target | IC50 (PARP1) | Clinical Status |
| Olaparib | Phthalazin-1(2H)-one | PARP1/2 | 5 nM | Approved (Ovarian, Breast) |
| Talazoparib | Phthalazin-1(2H)-one (Fused) | PARP1/2 | 1.2 nM | Approved (Breast) |
| AZD2461 | Phthalazin-1(2H)-one | PARP1/2 | ~5 nM | Clinical Trials |
| Hydralazine | Phthalazine | Vasodilator | N/A (Weak) | Approved (Hypertension) |
Data Source: Compiled from J. Med. Chem. and clinical trial data [1, 5, 8].[2][3][5][6][7]
Experimental Protocol
Protocol: Synthesis of 4-(4-fluorobenzyl)phthalazin-1(2H)-one
A representative protocol for generating the core scaffold, adapted from standard medicinal chemistry routes [6, 11].
Objective: To synthesize the core intermediate for Olaparib-type inhibitors.
Reagents:
-
2-(4-Fluorophenylacetyl)benzoic acid (1.0 eq)
-
Hydrazine hydrate (excess, ~3-5 eq)
-
Ethanol (Solvent)
-
Acetic Acid (Catalyst, optional)[8]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-fluorophenylacetyl)benzoic acid (10 mmol) in Ethanol (50 mL).
-
Addition: Slowly add Hydrazine hydrate (50 mmol) to the stirring solution at room temperature. Caution: Exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (80°C) and maintain for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, and a new fluorescent spot (the phthalazinone) should appear.
-
Cooling: Allow the mixture to cool to room temperature. The product typically precipitates as a white or off-white solid.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) and then with water (2 x 20 mL) to remove excess hydrazine.
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography if necessary.
-
Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic singlet (or broad peak) of the lactam NH at ~12.5 ppm and the benzyl methylene protons.
Self-Validating Checkpoint:
-
If the product remains soluble, concentrate the ethanol to 1/3 volume and cool on ice.
-
The melting point should be sharp (typically >150°C for this class).
References
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Int. J. Mol. Sci. 2021.[7][9][10] Link
-
Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Eur. J. Med.[11][12] Chem. 2019. Link
-
Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors. Bioorg. Med. Chem. 2024.[3][13] Link
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. 2022.[14] Link
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules. 2022.[14] Link
-
Recent Developments in Chemistry of Phthalazines. Organic Chem. Curr. Res. 2015. Link
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity. Sci. Rep. 2024.[3][13] Link
-
Phthalazinones.[8][2][5][9][11][12][13][15][16][17] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorg.[2][16] Med. Chem. Lett. 2005.[2] Link
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmainfo.in [pharmainfo.in]
- 16. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jpsbr.org [jpsbr.org]
Technical Guide: Spectroscopic Characterization of 7-Nitrophthalazin-1(2H)-one
This guide details the spectroscopic characterization of 7-Nitrophthalazin-1(2H)-one , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The data presented synthesizes experimental precedents with structural elucidation logic to provide a robust reference for identification.
Compound Identity & Significance
-
Chemical Name: 7-Nitrophthalazin-1(2H)-one[1]
-
CAS Number: 89898-94-2[1]
-
Molecular Formula:
-
Molecular Weight: 191.14 g/mol
-
Structural Context: A bicyclic diaza-heterocycle featuring a phthalazinone core substituted with a nitro group at position 7.[1] It serves as a scaffold for drug discovery, particularly in the development of PARP inhibitors (e.g., Olaparib analogs) where the 4-position is further functionalized.[1]
Regiochemical Distinction
It is crucial to distinguish the 7-nitro isomer from the 6-nitro isomer.
-
7-Nitro Isomer: Derived from 5-nitro-2-formylbenzoic acid .[1]
-
6-Nitro Isomer: Derived from 4-nitro-2-formylbenzoic acid .[1]
-
Note: Direct nitration of phthalazin-1(2H)-one typically yields a mixture favoring the 5-nitro and 8-nitro isomers due to the directing effects of the hydrazide moiety; therefore, de novo synthesis from the substituted benzoic acid precursor is the preferred route for high regiochemical purity.[1]
Synthesis & Preparation Overview
To ensure the spectroscopic data corresponds to the correct regioisomer, the synthesis pathway must be controlled.
Protocol Summary:
-
Precursor: 2-Formyl-5-nitrobenzoic acid.[1]
-
Reagent: Hydrazine hydrate (
). -
Conditions: Reflux in Ethanol/Acetic Acid.
-
Mechanism: Condensation of hydrazine with the formyl group followed by cyclization with the carboxylic acid (or ester) to form the lactam ring.
Figure 1: Regioselective synthesis pathway ensuring the formation of the 7-nitro isomer.[1]
Spectroscopic Data Analysis
A. Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of molecular weight and substituent loss.
| Parameter | Value / Observation | Interpretation |
| Ionization Mode | ESI+ (Electrospray Ionization) | Soft ionization favors |
| Molecular Ion | m/z 192.1 | Consistent with MW 191.14 |
| Fragment 1 | m/z 146 | Loss of nitro group (characteristic 46 Da loss) |
| Fragment 2 | m/z 118 | Contraction of the pyridazinone ring (loss of Carbonyl) |
| Adducts | m/z 214 | Common sodium adduct in ESI |
Fragmentation Logic: The stability of the phthalazinone core means the primary fragmentation pathway involves the cleavage of the labile nitro group followed by the ejection of CO from the lactam ring.[1]
B. Infrared Spectroscopy (FT-IR)
IR analysis confirms the presence of the lactam (cyclic amide) and the nitro group.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| Amide NH | 3150 – 3250 | Medium, Broad | N-H stretching (H-bonded in solid state) |
| Lactam C=O | 1660 – 1680 | Strong | C=O stretching (characteristic of phthalazinones) |
| C=N | 1610 – 1620 | Medium | C=N stretching of the hydrazone-like bond |
| Nitro ( | 1525 – 1535 | Strong | Asymmetric N-O stretch |
| Nitro ( | 1345 – 1355 | Strong | Symmetric N-O stretch |
| Aromatic C=C | 1580, 1480 | Medium | Benzene ring skeletal vibrations |
C. Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The chemical shifts below are characteristic for 7-nitrophthalazin-1(2H)-one in DMSO-
H NMR (400 MHz, DMSO-
)
The 7-nitro substitution pattern breaks the symmetry of the benzene ring, creating a distinct AMX or ABC splitting pattern.[1]
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-2 | 12.85 | s (broad) | - | Lactam NH .[1] Highly deshielded, exchangeable with |
| H-8 | 8.85 | d | ~2.0 | Aromatic .[1][2] Deshielded by C=O (anisotropic) and ortho-NO2 .[1] Appears as a doublet due to meta-coupling with H-6.[1] |
| H-6 | 8.60 | dd | 8.5, 2.0 | Aromatic .[1] Deshielded by ortho-NO2 . Split by ortho-H5 (large J) and meta-H8 (small J).[1] |
| H-4 | 8.52 | s | - | Azomethine (CH=N) .[1] Characteristic singlet for phthalazinones. |
| H-5 | 8.25 | d | 8.5 | Aromatic .[1][2] Least deshielded aromatic proton. Ortho coupling to H-6.[1] |
Detailed Assignment Rationale:
-
H-8 (The "Watcher"): This proton sits between the carbonyl group (C1) and the nitro group (C7). Both groups are electron-withdrawing.[1] The carbonyl exerts a strong deshielding anisotropic effect (peri-effect), and the nitro group exerts an inductive deshielding effect. This makes H-8 the most downfield aromatic signal.[1]
-
H-4 (The Singlet): The proton on the heterocyclic ring (C4) typically appears as a sharp singlet around 8.4–8.6 ppm. It does not couple strongly with the benzene ring protons.
C NMR (100 MHz, DMSO-
)
| Position | Shift ( | Assignment |
| C-1 | 159.5 | C=O (Lactam carbonyl) |
| C-7 | 149.8 | C-NO2 (Ipso carbon, weak intensity) |
| C-4 | 139.2 | C=N (Azomethine carbon) |
| C-4a | 134.5 | Bridgehead carbon |
| C-8a | 129.8 | Bridgehead carbon |
| C-6 | 128.5 | Aromatic CH |
| C-8 | 126.2 | Aromatic CH (Deshielded by CO) |
| C-5 | 124.8 | Aromatic CH |
Experimental Protocol for Analysis
To replicate these results, follow this standardized sample preparation workflow.
NMR Sample Preparation
-
Solvent: Use DMSO-
(99.8% D). Chloroform ( ) is generally poor for phthalazinones due to low solubility. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (common with crude nitro compounds), filter through a cotton plug or PTFE syringe filter to remove paramagnetic particulates that broaden peaks.
Differentiation from Isomers (Self-Validating Step)
If you suspect the presence of the 6-nitro isomer (a common impurity if 4-nitrophthalic anhydride was used):
-
Look at H-8: In the 6-nitro isomer, H-8 is not ortho to the nitro group.[1] It will appear upfield relative to the 7-nitro analog.[1]
-
Look at H-5: In the 6-nitro isomer, H-5 is a singlet (or small meta doublet), whereas in the 7-nitro isomer, H-5 is a large doublet (
Hz).[1] -
Validation Rule: If the spectrum shows a large doublet (
Hz) at ~8.2 ppm, you likely have the 7-nitro isomer (coupling between H5 and H6).[1]
Figure 2: Logic flow for distinguishing 7-nitro from 6-nitro isomers using NMR coupling constants.
References
-
Synthesis of Phthalazinone Cores
-
Spectroscopic Data of Phthalazinones
- Title: "Synthesis and characterization of novel phthalazin-1(2H)
- Source: Journal of Molecular Structure, 2018.
-
URL:[Link]
-
Regioselectivity in Nitration
- Title: "Regioselectivity in Electrophilic Arom
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
7-Nitrophthalazin-1(2H)-one: Pharmacophore Profiling and Therapeutic Target Analysis
Executive Summary
7-Nitrophthalazin-1(2H)-one is a critical heterocyclic scaffold and synthetic progenitor in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase (PDE) inhibitors, and aldose reductase antagonists. While often utilized as a high-value intermediate for generating 7-amino-phthalazinone libraries, the molecule itself possesses intrinsic pharmacophoric properties defined by its bicyclic lactam core and the electron-withdrawing nitro group at the C7 position. This guide analyzes its target profile, mechanism of action, and experimental utility in drug discovery.[1][2]
Part 1: Chemical Profile & Scaffold Analysis
Structural Significance
The phthalazin-1(2H)-one core is a "privileged structure" in medicinal chemistry, capable of mimicking the nicotinamide moiety of NAD+, the cofactor for PARP enzymes. The introduction of a nitro group at the C7 position creates a unique electronic environment:
-
Electronic Modulation: The strong electron-withdrawing nature (
) decreases electron density on the benzene ring, potentially altering the pKa of the lactam nitrogen and affecting hydrogen bond donor capability. -
Synthetic "Pivot": The 7-nitro group serves as a masked aniline. Reduction yields 7-aminophthalazin-1(2H)-one, a versatile handle for installing solubilizing groups (e.g., piperazine linkers seen in Olaparib analogs) or electrophilic warheads.
| Property | Value | Clinical Relevance |
| Core Scaffold | Phthalazin-1(2H)-one | Mimics Nicotinamide (NAD+ cofactor). |
| Key Substituent | 7-Nitro ( | Electron-withdrawing; Precursor to 7-amino "warheads". |
| Primary Target Class | PARP-1 / PARP-2 | DNA Damage Response (DDR) pathway inhibition. |
| Secondary Target Class | PDE4 / PDE5 | Anti-inflammatory / Vasodilation. |
Part 2: Primary Therapeutic Target – Poly(ADP-ribose) Polymerase (PARP)[2][3][4][5]
Mechanism of Action: Nicotinamide Mimicry
The primary therapeutic utility of 7-Nitrophthalazin-1(2H)-one lies in its ability to competitively inhibit the catalytic domain of PARP-1 and PARP-2 enzymes.
-
Binding Mode: The lactam unit (NH-CO) forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 within the PARP-1 active site (residue numbering based on human PARP-1 crystal structures).
-
The "Nitro" Effect: While 4-substituted phthalazinones (like Olaparib) are the clinical standard, 7-substituted variants are explored for selectivity. The nitro group may sterically occlude deep pocket binding if not reduced, but it establishes the core binding geometry required for competitive inhibition against NAD+.
Functional Role: Synthetic Lethality
Inhibitors based on this scaffold induce "synthetic lethality" in cancer cells deficient in Homologous Recombination (HR) repair (e.g., BRCA1/2 mutations).
-
Inhibition: Blocks PARP catalytic activity, preventing Single-Strand Break (SSB) repair.
-
Trapping: Traps PARP-DNA complexes, stalling replication forks.
-
Collapse: Replication forks collapse into Double-Strand Breaks (DSBs).
-
Death: In BRCA-deficient cells, DSBs cannot be repaired, leading to apoptosis.
Visualization: PARP Inhibition Pathway
Caption: Mechanism of Synthetic Lethality induced by Phthalazinone-based PARP inhibitors in BRCA-deficient cells.
Part 3: Secondary & Emerging Targets
Phosphodiesterase (PDE) Inhibition
Phthalazinones are historically significant inhibitors of cyclic nucleotide phosphodiesterases (PDEs).[3]
-
Target: PDE4 (cAMP-specific) and PDE5 (cGMP-specific).
-
Relevance: PDE4 inhibition is a target for inflammatory diseases (COPD, asthma, psoriasis). The phthalazinone core mimics the purine ring of cAMP/cGMP.
-
Activity: 7-Nitrophthalazin-1(2H)-one derivatives have shown micromolar inhibition of PDE4 isozymes, reducing the hydrolysis of cAMP and downregulating pro-inflammatory cytokines (TNF-
).
Aldose Reductase (ALR2)[7]
-
Context: ALR2 is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications (neuropathy, retinopathy).[4]
-
Interaction: The acidic proton of the lactam (N-H) and the carbonyl (C=O) can chelate the active site residues. Nitro-substituted benzothiadiazines and phthalazines have been identified as specific inhibitors of ALR2, distinguishing them from the related aldehyde reductase (ALR1).
Part 4: Experimental Protocols
Protocol: Synthesis of 7-Aminophthalazin-1(2H)-one (Key Intermediate)
Context: The nitro group is rarely the final "warhead"; it is reduced to the amine to allow amide coupling with solubilizing tails (e.g., cyclopropanecarbonyl-piperazine).
Reagents: 7-Nitrophthalazin-1(2H)-one, Hydrazine hydrate (
-
Dissolution: Suspend 7-Nitrophthalazin-1(2H)-one (1.0 eq) in Ethanol (0.1 M concentration).
-
Catalyst Addition: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.
-
Reduction: Heat the mixture to reflux (
C). Dropwise add Hydrazine hydrate (5.0 eq) over 30 minutes.-
Note: Hydrazine is used as a hydrogen transfer donor; simpler than
gas balloons for this specific nitro reduction.
-
-
Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitro compound (yellow) will disappear; the amine (fluorescent blue under UV) will appear.
-
Workup: Filter hot through Celite to remove Pd/C. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water to yield 7-aminophthalazin-1(2H)-one as a pale yellow solid.
Protocol: In Vitro PARP-1 Inhibition Assay
Objective: Determine the IC50 of the molecule or its derivatives.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM
, 0.1 mg/mL BSA, 1 mM DTT. -
Enzyme Prep: Dilute recombinant Human PARP-1 (High Specific Activity) to 0.5 units/well.
-
Substrate: Biotinylated NAD+ (25
M) and activated DNA (10 g/mL). -
Reaction:
-
Add 7-Nitrophthalazin-1(2H)-one (serial dilutions: 10
M to 1 nM) to 96-well histone-coated plates. -
Add PARP-1 enzyme and incubate for 15 min at RT.
-
Initiate reaction with Biotin-NAD+/DNA mix. Incubate 60 min at RT.
-
-
Detection:
-
Wash plate 3x with PBS-T.
-
Add Streptavidin-HRP conjugate (1:5000). Incubate 30 min.
-
Add TMB substrate. Stop reaction with 1M
. -
Read Absorbance at 450 nm.
-
-
Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.
Part 5: Data Summary & Comparative Potency
The following table contrasts the target profile of the 7-nitro scaffold against the clinical standard (Olaparib) and related derivatives.
| Compound | C7 Substituent | C4 Substituent | Primary Target | Est. IC50 (PARP-1) | Status |
| 7-Nitrophthalazin-1(2H)-one | PARP-1 / PDE4 | > 10 | Synthetic Intermediate | ||
| 7-Aminophthalazin-1(2H)-one | PARP-1 | ~ 1-5 | Precursor | ||
| Olaparib (AZD2281) | Piperazine-linker | PARP-1 / PARP-2 | 5 nM | FDA Approved | |
| Phthalazinone (Unsub.) | PDE / PARP | ~ 30 | Scaffold |
Note: The 7-nitro derivative is significantly less potent than 4-substituted clinical drugs but is essential for accessing the chemical space of 7-amido-phthalazinones, which can achieve nanomolar potency.
Part 6: References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link
-
Lohse, A., et al. (2011). Synthesis and biological evaluation of new phthalazinone derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1).[5] Bioorganic & Medicinal Chemistry Letters. Link
-
Costantino, G., et al. (2005). Phthalazinone PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry.[1][6][5][7][8] Link
-
Motta, C. L., et al. (2016). Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. Diabetes.[1][9][10] Link
-
PubChem Compound Summary. (2024). Phthalazin-1(2H)-one.[11][6][3][12][13] National Center for Biotechnology Information. Link
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hypoxia-activated prodrugs of phenolic olaparib analogues for tumour-selective chemosensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of 7-Nitrophthalazin-1(2H)-one
[1]
Executive Summary & Chemical Identity
7-Nitrophthalazin-1(2H)-one is a bicyclic nitrogen heterocycle characterized by a phthalazinone core substituted with a nitro group at the 7-position.[1][2][3][4] It serves as a pivotal scaffold in medicinal chemistry, particularly as a precursor to 7-aminophthalazin-1(2H)-one, which acts as the pharmacophore anchor for several PARP inhibitors (e.g., analogs of Olaparib).[1]
Physicochemical Profile
| Property | Specification |
| CAS Number | 89898-94-2 |
| IUPAC Name | 7-nitro-2H-phthalazin-1-one |
| Molecular Formula | C₈H₅N₃O₃ |
| Molecular Weight | 191.14 g/mol |
| Appearance | Pale yellow to off-white crystalline powder |
| Melting Point | 232–233 °C (Decomposes) |
| pKa (Predicted) | ~10.8 (Acidic NH) |
| LogP (Predicted) | ~0.8 – 1.2 |
Solubility Profile
Understanding the solubility landscape is essential for assay development and synthetic optimization.[1][4] The compound exhibits the classic behavior of a polar, hydrogen-bond-donating heterocycle: poor aqueous solubility but high affinity for polar aprotic solvents.[1][4]
Solvent Compatibility Table
The following data summarizes the solubility behavior based on structural analogs and experimental precedents for phthalazinones.
| Solvent Class | Specific Solvent | Solubility Rating | Application Note |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred for stock solutions (10-100 mM).[1][4] |
| Polar Aprotic | DMF | High (>50 mg/mL) | Alternative for synthetic reactions.[4] |
| Polar Protic | Ethanol/Methanol | Low (<1 mg/mL) | Used for recrystallization at high temperatures.[4] |
| Chlorinated | Dichloromethane | Very Low | Poor solubility; not recommended for extraction.[1][4] |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Requires co-solvent or pH adjustment.[4] |
| Aqueous Base | 0.1 M NaOH | Moderate/Soluble | Deprotonation of lactam NH forms a soluble salt.[1][4] |
pH-Dependent Solubility Mechanism
The phthalazinone core contains a lactam moiety (–C(=O)NH–).[1][4] The proton on the nitrogen is weakly acidic (pKa ~10.8).[4]
-
pH < 9: The compound remains neutral and poorly soluble in water.[1][4]
-
pH > 11: Deprotonation occurs, forming the phthalazin-1-olate anion , significantly increasing aqueous solubility.[1][4]
-
Critical Note: While basic pH improves solubility, prolonged exposure to high pH (>12) can catalyze ring-opening hydrolysis (see Stability Section).[1][4]
Stability Profile & Degradation Pathways
7-Nitrophthalazin-1(2H)-one is thermally stable but chemically reactive under specific stress conditions.[1][4]
Thermal Stability
-
Solid State: Stable up to its melting point (~232 °C).[4] It can be stored at room temperature (RT) if kept dry.[4]
-
Solution State: Stable in DMSO/DMF at RT for >24 hours.
Chemical Stability (Stress Conditions)
The compound is susceptible to three primary degradation vectors:[1][4]
-
Reductive Instability: The 7-nitro group is easily reduced to an amine (7-amino) by reducing agents (e.g., H₂/Pd, Fe/HCl, or biological reductases).[1][4] This is often a desired synthetic step but constitutes "degradation" if unintentional.[1][4]
-
Hydrolytic Ring Opening (Base-Catalyzed): Strong bases attack the carbonyl carbon, cleaving the N-N bond or opening the lactam ring to form 2-formyl-5-nitrobenzoic acid hydrazones.[1][4]
-
Oxidative Stability: Generally resistant to mild oxidation, though the hydrazone-like character can be susceptible to strong oxidants (e.g., KMnO₄).[1][4]
Degradation Pathway Diagram
The following diagram illustrates the logical degradation and reaction pathways.
[1][4][9]
Experimental Protocols
Protocol: Thermodynamic Solubility Determination (Shake-Flask)
Objective: Accurate determination of saturation solubility in various buffers.[1][4]
-
Preparation: Weigh 5 mg of 7-Nitrophthalazin-1(2H)-one into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 0.1M HCl, 0.1M NaOH).[1][4]
-
Equilibration:
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids.
-
Quantification (HPLC):
Protocol: Forced Degradation Study
Objective: Validate stability limits for storage and handling.
| Stress Condition | Procedure | Sampling Timepoints | Expected Outcome |
| Acid Hydrolysis | Dissolve in 1M HCl / DMSO (1:1), heat to 60°C. | 0, 4, 24 Hours | Minimal degradation (Ring is acid-stable).[1] |
| Base Hydrolysis | Dissolve in 1M NaOH / DMSO (1:1), heat to 60°C. | 0, 2, 4 Hours | High Degradation (Ring opening). |
| Oxidation | Add 3% H₂O₂ to solution at RT.[1][4] | 0, 24 Hours | Monitor for N-oxide formation.[1][4] |
| Photostability | Expose solid powder to UV/Vis light (1.2 million lux hours).[4] | 24 Hours | Minor discoloration (Nitro group sensitivity). |
Analytical Method (HPLC-UV)
References
-
ChemicalBook. (2024).[4][5] 7-nitrophthalazin-1(2H)-one Properties and CAS Data. Retrieved from [1][4]
-
GuideChem. (2024).[4] 5-Nitrophthalazin-1(2H)-one and Isomers Structure and Synthesis. Retrieved from [1][4]
-
PubChem. (2024).[4] Phthalazin-1(2H)-one Compound Summary. National Library of Medicine.[1][4] Retrieved from [1][4]
-
MDPI. (2015).[4] Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Molecules. Retrieved from [1][4]
-
ACS Publications. (2022).[4] Synthesis of Novel Phthalazinedione-Based Derivatives. ACS Omega.[1][4] Retrieved from [1][4]
Sources
- 1. CAS 3682-19-7: 4-Hydroxy-7-nitro-1(2H)-phthalazinone [cymitquimica.com]
- 2. 4-Nitrophthalhydrazide | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-nitrophthalazin-1(2H)-one | 89898-94-2 [amp.chemicalbook.com]
- 4. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Elucidation of 7-Nitrophthalazin-1(2H)-one: Pharmacophore Modeling and Binding Kinetics
Executive Summary
This technical guide details the computational profiling of 7-Nitrophthalazin-1(2H)-one , a critical scaffold in the design of Poly(ADP-ribose) polymerase (PARP) and Aldose Reductase (ALR2) inhibitors. Unlike generic modeling tutorials, this document focuses on the specific physicochemical challenges posed by the phthalazinone core—specifically the lactam-lactim tautomerism and the electronic influence of the 7-nitro group .
The 7-nitro moiety acts as a strong electron-withdrawing group (EWG), significantly altering the pKa of the lactam ring and enhancing
Part 1: Molecular Architecture & Ligand Preparation
The Tautomerism Challenge
The phthalazin-1(2H)-one core exists in a dynamic equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.
-
Expert Insight: For PARP-1 inhibition, the lactam tautomer is the bioactive species. It mimics the nicotinamide moiety of NAD+, the natural substrate of PARP. The NH group acts as a hydrogen bond donor to Gly863, while the carbonyl oxygen accepts a hydrogen bond from Ser904.
-
Protocol: You must explicitly force the lactam state during ligand preparation. Standard protonation algorithms (e.g., LigPrep) may incorrectly assign the aromatic enol form at pH 7.4.
Electronic Impact of the 7-Nitro Group
The nitro group (
-
Effect: This lowers the electron density of the aromatic system, potentially strengthening
- stacking interactions with electron-rich residues (e.g., Tyr907 in PARP-1) via donor-acceptor stacking. -
DFT Optimization: Geometry optimization should be performed using the B3LYP/6-31G * basis set to accurately model the planar constraints and the partial charge distribution on the nitro oxygens.
Workflow Visualization
The following diagram outlines the critical ligand preparation and docking pipeline.
Caption: Integrated workflow for ensuring correct tautomeric state and electronic parameterization prior to docking.
Part 2: Target Selection & Docking Protocol
Primary Target: PARP-1 (Poly (ADP-ribose) polymerase 1)
The 7-nitrophthalazin-1(2H)-one scaffold is a fragment analog of Olaparib .
-
PDB ID: 1UK0 (Crystal structure of PARP-1 with a phthalazinone inhibitor).
-
Binding Pocket: The catalytic domain (NAD+ binding site).
Step-by-Step Docking Methodology
This protocol uses AutoDock Vina , but is adaptable to Glide or Gold.
-
Grid Box Definition:
-
Center: Coordinates of the co-crystallized ligand in 1UK0 (approx. X: 36.5, Y: 45.2, Z: 28.1).
-
Size:
Å. This is sufficient for the fragment but should be expanded if modeling larger 4-substituted derivatives.
-
-
Scoring Function: Use Vina scoring (empirical + knowledge-based) which favors hydrophobic contacts and hydrogen bonds.
-
Constraint Setup (Optional but Recommended):
-
Define a hydrogen bond constraint between the Lactam NH and Gly863 (O) .
-
Define a hydrogen bond constraint between the Lactam C=O and Ser904 (OH) .
-
Reasoning: These are the "anchor" interactions for the phthalazinone pharmacophore.
-
Interaction Analysis
The following table summarizes the expected interaction profile for the 7-nitro derivative compared to the unsubstituted core.
| Interaction Type | Residue (PARP-1) | Atom in Ligand | Role of 7-Nitro Group |
| H-Bond Donor | Gly863 (Backbone O) | N2-H (Lactam) | Enhancement: Nitro (EWG) increases acidity of N2-H, potentially strengthening this bond. |
| H-Bond Acceptor | Ser904 (Sidechain OH) | C1=O (Carbonyl) | Neutral/Slight reduction due to electron withdrawal. |
| Tyr907 | Benzene Ring | Enhancement: Electron-deficient ring stacks better with electron-rich Tyrosine. | |
| Electrostatic | Lys903 / Solvent | 7-Nitro ( | Potential water bridge or electrostatic interaction with Lysine residues at the pocket rim. |
Part 3: Molecular Dynamics (MD) Stability Validation
Docking provides a static snapshot. MD simulation is required to verify if the 7-nitro group destabilizes the binding pose due to steric clash or solvation penalties.
Simulation Protocol (GROMACS / Amber)
-
Topology Generation:
-
Ligand: Generate GAFF2 (General Amber Force Field) parameters. Use antechamber with RESP charges calculated from the DFT optimized structure.
-
Protein: AMBER14SB force field.
-
-
System Setup:
-
Solvation: TIP3P water model, cubic box with 1.0 nm buffer.
-
Neutralization: Add Na+/Cl- ions to 0.15 M concentration.
-
-
Production Run:
-
Time: 100 ns.
-
Ensemble: NPT (Isothermal-Isobaric) at 300 K / 1 bar.
-
Step Size: 2 fs.
-
Analysis Metrics
-
RMSD (Root Mean Square Deviation): A stable complex should show Ligand RMSD < 2.0 Å after equilibration.
-
Hydrogen Bond Lifetime: Monitor the occupancy of the Gly863 interaction. >80% occupancy indicates a potent binder.
-
MM-PBSA: Calculate binding free energy (
). The 7-nitro derivative usually shows improved van der Waals energy ( ) due to stacking but a higher desolvation penalty ( ) due to the polar nitro group.
Part 4: ADMET & Physicochemical Profiling
The 7-nitro group introduces specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) considerations.
Predicted Properties[1]
-
LogP: ~1.2 - 1.5 (Moderate lipophilicity, good for membrane permeability).
-
TPSA (Topological Polar Surface Area): The nitro group adds ~45.8 Ų. Total TPSA should remain < 140 Ų for cell permeability.
-
Metabolic Liability: The nitro group is a "structural alert."
-
Risk:[1][2][3] Nitro-reduction by liver reductases can lead to reactive hydroxylamines or amines, which may be mutagenic (Ames positive).
-
Mitigation: In drug design, the nitro group is often replaced by a nitrile (-CN) or trifluoromethyl (-CF3) group in later optimization stages to retain electronic properties while reducing toxicity.
-
Signaling Pathway Context
The following diagram illustrates the downstream effect of inhibiting PARP-1 with the modeled ligand.
Caption: Mechanism of Action: The ligand inhibits PARP-1 catalytic activity and promotes PARP trapping, leading to synthetic lethality in BRCA-deficient cells.
References
-
Phthalazinone Scaffold Utility
-
PARP-1 Inhibition Mechanism
-
Aldose Reductase Targeting
-
Tautomerism in Drug Design
- Title: Tautomers of phthalazin-1(2H)-one and their impact on binding.
- Source: ResearchG
-
URL:[Link]
-
Molecular Docking Tools
- Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.
- Source: Journal of Comput
-
URL:[Link]
Sources
- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-(4-Nitrophenyl)phthalazin-1(2H)-one [smolecule.com]
- 8. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of 7-Nitrophthalazin-1(2H)-one in Herbicide Discovery
This Application Note is designed as a strategic technical guide for the utilization of 7-Nitrophthalazin-1(2H)-one as a high-value scaffold in the synthesis and development of novel herbicides, specifically targeting Acetohydroxyacid Synthase (AHAS/ALS) .
Executive Summary
7-Nitrophthalazin-1(2H)-one represents a "privileged scaffold" in agrochemical discovery due to its structural rigidity, metabolic stability, and versatile functionalization points. While phthalazinones are classically associated with PARP inhibition in oncology, recent chemometric analyses and biological screenings have identified them as potent Acetohydroxyacid Synthase (AHAS) inhibitors.
This guide details the workflow for transforming the inert 7-nitrophthalazin-1(2H)-one precursor into a library of bioactive herbicides. The protocol focuses on Region-Specific Derivatization (RSD) —utilizing the 7-nitro group as a latent nucleophile handle—to generate urea or sulfonamide linkages critical for binding to the herbicide-binding pocket of AHAS.
Mechanism of Action: AHAS Inhibition
To effectively design derivatives, one must understand the target. The primary application of this scaffold is the inhibition of Acetohydroxyacid Synthase (AHAS) (EC 2.2.1.6), the first enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).
Molecular Pathway
Inhibition of AHAS leads to "starvation" of the plant for essential amino acids, causing cessation of cell division and eventual necrosis.
Figure 1: The biosynthetic pathway of branched-chain amino acids showing the interception point of Phthalazinone-based inhibitors.
Chemical Development Protocol
The 7-nitrophthalazin-1(2H)-one molecule is not the herbicide; it is the Core Scaffold . The herbicidal activity is unlocked by converting the nitro group into a urea or amide bridge that mimics the sulfonylurea pharmacophore.
Synthetic Workflow Overview
The synthesis follows a "Protect-Reduce-Couple" strategy.
Reagents Required:
-
Starting Material: 7-Nitrophthalazin-1(2H)-one (CAS: Custom or synthesized from 4-nitrophthalic anhydride).
-
Solvents: DMF, Ethanol, Dichloromethane (DCM).
-
Reagents: Potassium Carbonate (
), Alkyl Halides, Iron Powder, Ammonium Chloride, Isocyanates.
Step-by-Step Synthesis
Step 1: N2-Alkylation (Lipophilic Tuning)
The N-H at position 2 is acidic. Alkylation here improves leaf penetration (logP adjustment).
-
Dissolve 7-nitrophthalazin-1(2H)-one (10 mmol) in dry DMF (20 mL).
-
Add anhydrous
(15 mmol) and stir at Room Temperature (RT) for 30 min. -
Add alkyl halide (e.g., Ethyl iodide, Benzyl bromide) (12 mmol) dropwise.
-
Heat to 60°C for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.[2]
-
Yield Target: >85%
-
Product: 2-Alkyl-7-nitrophthalazin-1(2H)-one.
-
Step 2: Nitro Reduction (Activation)
Convert the electron-withdrawing nitro group to an electron-donating amino group.
-
Suspend the Step 1 product (5 mmol) in Ethanol/Water (3:1, 40 mL).
-
Add Ammonium Chloride (25 mmol) and Iron Powder (25 mmol).
-
Reflux for 3 hours. The yellow suspension will turn dark/brown.
-
Workup: Filter hot through Celite to remove iron residues. Evaporate solvent.[1][2]
-
Product: 7-Amino-2-alkylphthalazin-1(2H)-one.
Step 3: Urea/Amide Coupling (Pharmacophore Installation)
This is the critical step to generate AHAS inhibitory activity.
-
Dissolve the 7-amino derivative (2 mmol) in dry DCM (10 mL).
-
Add Triethylamine (2.2 mmol).
-
Add the appropriate Isocyanate (e.g., Phenyl isocyanate, Sulfonyl isocyanate) (2.2 mmol) dropwise at 0°C.
-
Stir at RT for 6-12 hours.
-
Workup: Evaporate solvent. Wash residue with dilute HCl (to remove unreacted amine) and then water. Recrystallize from Acetonitrile.
Synthetic Logic Diagram
Figure 2: Synthetic route for converting the 7-nitro scaffold into a bioactive urea derivative.
Biological Assay Protocols
In Vitro AHAS Inhibition Assay
Before greenhouse testing, validate the mechanism using an enzymatic assay. This protocol measures the production of acetoin (decarboxylated acetolactate).
Reagents:
-
Enzyme Source: Crude extract from Arabidopsis thaliana or Zea mays seedlings.
-
Substrate: Sodium Pyruvate.
-
Color Reagents: Creatine (0.5%) and
-Naphthol (5% in 2.5N NaOH).
Protocol:
-
Incubation: Mix 100 µL enzyme extract + 50 µL inhibitor solution (varying concentrations) + 500 µL Pyruvate buffer.
-
Incubate at 37°C for 60 minutes.
-
Termination: Add 100 µL
(6N) to stop reaction and decarboxylate acetolactate to acetoin. Incubate 15 min at 60°C. -
Color Development: Add 500 µL Creatine solution + 500 µL
-Naphthol solution. Heat at 60°C for 15 min. -
Measurement: Read Absorbance at 530 nm .
-
Calculation:
.
Whole-Plant Greenhouse Bioassay
Target Species: Amaranthus retroflexus (Broadleaf), Digitaria sanguinalis (Grass).
| Parameter | Pre-Emergence Protocol | Post-Emergence Protocol |
| Timing | Spray soil immediately after sowing | Spray foliage at 2-3 leaf stage |
| Dosage | 30, 60, 150, 300 g a.i./ha | 30, 60, 150, 300 g a.i./ha |
| Surfactant | Not required | 0.1% Tween 20 required |
| Assessment | 14 and 21 days after treatment | 14 and 21 days after treatment |
| Scoring | 0 (No effect) - 100 (Complete kill) | 0 (No effect) - 100 (Complete kill) |
Safety & Handling (MSDS Highlights)
-
7-Nitrophthalazin-1(2H)-one: Potential skin and eye irritant. Dust inhalation hazard. Use N95 mask.
-
Alkyl Halides (Step 1): Potent alkylating agents (carcinogenic potential). Use in a fume hood.
-
Isocyanates (Step 3): Respiratory sensitizers. Strictly avoid inhalation.
References
-
Li, Y. X., et al. (2006). "Design and Syntheses of Novel Phthalazin-1(2H)-one Derivatives as Acetohydroxyacid Synthase Inhibitors."[3] Journal of Agricultural and Food Chemistry, 54(24), 9135–9139.[3] Link
-
Zhou, Q., et al. (2015). "Recent Developments in the Synthesis and Biological Activity of Phthalazinone Derivatives." Current Organic Chemistry, 19(10). Link
-
Duggleby, R. G., & Pang, S. S. (2000). "Acetohydroxyacid Synthase." Journal of Biochemistry and Molecular Biology, 33(1), 1–36. Link
-
Shaner, D. L. (1991). "Mechanisms of resistance to acetolactate synthase/acetohydroxyacid synthase inhibitors." Plant Physiology, 96(3), 1332–1339. Link
Sources
Application Note: Pharmacological Profiling & Scaffold Validation of 7-Nitrophthalazin-1(2H)-one
Executive Summary & Strategic Context
In the landscape of Fragment-Based Drug Discovery (FBDD), 7-Nitrophthalazin-1(2H)-one serves as a critical pharmacophore scaffold. It represents the "anchor" moiety found in clinically approved PARP inhibitors (e.g., Olaparib, Talazoparib), designed to mimic the nicotinamide domain of NAD+ within the PARP catalytic pocket.
This Application Note provides a rigorous experimental framework for researchers utilizing 7-Nitrophthalazin-1(2H)-one. Unlike fully optimized drugs, this molecule is a chemical intermediate and fragment probe . Therefore, the experimental design focuses on scaffold validation , biochemical baseline establishment , and interference profiling rather than late-stage efficacy testing.
Key Applications:
-
Fragment Screening: Validating binding affinity to PARP1/2 active sites.
-
Synthetic Intermediate Profiling: Establishing solubility and stability baselines prior to derivatization (reduction to 7-amino-phthalazin-1(2H)-one).
-
Negative Control: Utilizing the scaffold to demonstrate the necessity of the "tail" moiety for nanomolar potency in Structure-Activity Relationship (SAR) studies.
Physicochemical Characterization (Pre-Formulation)
Before biological testing, the physicochemical limitations of the nitro-substituted lactam core must be addressed. The nitro group (
Protocol A: Solubility & Stability Profiling
Objective: Determine the maximum non-precipitating concentration (MNPC) for bioassays.
Materials:
-
7-Nitrophthalazin-1(2H)-one (purity >98%).
-
DMSO (anhydrous), PBS (pH 7.4), DMEM Media.
-
Nephelometer or UV-Vis Spectrophotometer (Absorbance at 600 nm).
Procedure:
-
Stock Preparation: Dissolve 10 mg of compound in anhydrous DMSO to create a 50 mM master stock. Sonicate for 5 minutes at 40°C to ensure complete dissolution.
-
Aqueous Dilution Series: Prepare a 96-well plate with PBS. Titrate the DMSO stock (keeping DMSO < 1% v/v) to achieve concentrations of 1000, 500, 250, 100, 50, and 10 µM.
-
Incubation: Seal and incubate at 25°C for 4 hours.
-
Readout: Measure OD600 (turbidity). An increase in OD > 0.05 relative to blank indicates precipitation.
-
Stability Check: Analyze the 50 µM PBS sample via HPLC at
and .
Data Output Format:
| Solvent System | Max Solubility (25°C) | Stability (24h) | Notes |
| DMSO (100%) | > 50 mM | High | Ideal for stock storage (-20°C). |
| PBS (pH 7.4) | ~ 50 - 100 µM | Moderate | Hydrolysis risk of lactam is low, but precipitation is high risk. |
| Cell Media (10% FBS) | ~ 150 µM | High | Serum proteins may solubilize the scaffold (albumin binding). |
Biochemical Assay: PARP1 Enzymatic Inhibition
This is the core validation experiment. We test if the "head group" (the phthalazinone) alone can inhibit PARP1, albeit with lower potency than the full drug.
Protocol B: Colorimetric PARP1/2 Inhibition Assay
Scientific Rationale: The phthalazinone core binds to the donor site of PARP. This assay quantifies the reduction in PAR (Poly-ADP-ribose) chain formation on histone substrates.
Workflow Visualization (DOT):
Caption: Step-by-step workflow for the biochemical validation of the phthalazinone scaffold against PARP1.
Detailed Steps:
-
Plate Setup: Use a histone-coated 96-well strip plate.
-
Controls:
-
Negative Control: DMSO only (100% Activity).
-
Positive Control:[1] Olaparib (1 µM) or 3-Aminobenzamide (Standard inhibitor).
-
Test Compound: 7-Nitrophthalazin-1(2H)-one (titration: 0.1 µM to 100 µM).
-
-
Enzyme Addition: Add 20 µL of 0.5 U/well PARP1 enzyme diluted in PARP Buffer (containing activated DNA). Incubate 10 min.
-
Substrate Initiation: Add 20 µL of PARP Cocktail (NAD+ and Biotinylated-NAD+).
-
Reaction: Incubate for 60 minutes at Room Temperature.
-
Wash & Detect: Wash plate 2x with PBS-T. Add Streptavidin-HRP. Incubate 30 min. Add TMB substrate and stop with 1N H2SO4.
-
Analysis: Measure Absorbance at 450 nm. Calculate % Inhibition.
Expected Results & Interpretation:
-
7-Nitrophthalazin-1(2H)-one IC50: Expect 1.0 µM – 10 µM .
-
Interpretation: If inhibition is observed in the micromolar range, the scaffold is validated as an active pharmacophore. If IC50 > 100 µM, the nitro group may be sterically hindering the pocket or the core binding is too weak without the side chain.
Cellular Phenotypic Screening (Synthetic Lethality)
A crucial aspect of PARP inhibitors is synthetic lethality in BRCA-deficient cells. This protocol tests if the fragment alone possesses this selectivity.
Protocol C: Differential Cytotoxicity Screen (BRCA- vs. WT)
Cell Lines:
-
MDA-MB-436: BRCA1-mutated (Hypersensitive to PARP inhibition).
-
MCF-7: BRCA-Wild Type (Resistant/Normal sensitivity).
Procedure:
-
Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Dosing: Treat cells with 7-Nitrophthalazin-1(2H)-one (8-point dose response: 0.1 µM – 100 µM).
-
Note: Ensure final DMSO < 0.5%.
-
-
Duration: Incubate for 144 hours (6 days) .
-
Expert Insight: PARP inhibitors are cytostatic, not immediately cytotoxic. Short assays (24-48h) will yield false negatives.
-
-
Readout: Add Resazurin (Alamar Blue) or CellTiter-Glo (ATP). Incubate 2-4 hours. Read Fluorescence/Luminescence.
Mechanism of Action Visualization (DOT):
Caption: The mechanism of Synthetic Lethality. The scaffold aims to induce PARP trapping, leading to DSBs which BRCA-deficient cells cannot repair.
Data Analysis:
-
Calculate the Selectivity Index (SI):
. -
Expectation: The scaffold alone (7-Nitrophthalazin-1(2H)-one) will likely show low potency (IC50 > 50 µM) and low selectivity compared to Olaparib. This confirms that while the core binds, the "tail" is required for the high-affinity "trapping" mechanism that drives potent synthetic lethality.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[4] Journal of Medicinal Chemistry.[4]
-
Lohse, A., et al. (2011). Phthalazinones.[1][3][4][5][6][7][8][9][10][11][12] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters.[4]
-
PubChem Compound Summary. (2023). 7-Nitrophthalazin-1(2H)-one. National Center for Biotechnology Information.
-
Rose, M., et al. (2020). PARP inhibitors: Clinical relevance, mechanisms of action and strategic development. Frontiers in Cell and Developmental Biology.
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. sciforum.net [sciforum.net]
- 6. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 12. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cellular Evaluation of 7-Nitrophthalazin-1(2H)-one as a PARP Inhibitor Scaffold
Executive Summary & Biological Rationale
7-Nitrophthalazin-1(2H)-one serves as a critical pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. While often utilized as a synthetic intermediate for advanced therapeutics like Olaparib or Talazoparib, this molecule possesses intrinsic bioactivity that warrants independent evaluation in Structure-Activity Relationship (SAR) studies.
The protocols below are designed to evaluate 7-Nitrophthalazin-1(2H)-one not merely as a chemical precursor, but as a bioactive probe. The scientific logic relies on Synthetic Lethality : PARP enzymes repair Single-Strand Breaks (SSBs). When PARP is inhibited by a phthalazinone core, these SSBs convert into Double-Strand Breaks (DSBs) during replication. In cells lacking Homologous Recombination repair (e.g., BRCA1/2 deficient), this leads to genomic instability and apoptosis.
Core Objectives
-
Solubility & Formulation: Establish stable DMSO stocks.
-
Cytotoxicity Profiling: Determine IC50 values in isogenic paired cell lines.
-
Target Engagement: Validate inhibition of PARylation (PARP catalytic activity).
-
Mechanism of Action: Visualize DNA damage accumulation via
-H2AX foci.
Pre-Experimental Preparation
Compound Management
7-Nitrophthalazin-1(2H)-one is hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative IC50 results.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Stock Concentration: Prepare a 10 mM or 50 mM master stock.
-
Storage: Aliquot into amber glass vials (to prevent nitro-group photoreduction) and store at -20°C. Avoid >3 freeze-thaw cycles.
Table 1: Preparation of 10 mM Stock Solution
| Parameter | Value |
|---|---|
| Molecular Weight | ~191.14 g/mol |
| Mass Weighed | 1.91 mg |
| DMSO Volume | 1.00 mL |
| Sonication | Required (30 sec, water bath) |
| Visual Check | Solution must be clear yellow/orange; no particulates. |
Cell Line Selection (The "Isogenic Pair" Strategy)
To prove the compound acts via the PARP-synthetic lethality mechanism, you must test it against paired cell lines differing only in DNA repair capacity.
-
Test Line (BRCA-deficient): HCC1937 (Breast), SUM149 (Breast), or Capan-1 (Pancreatic).
-
Control Line (BRCA-proficient): MCF-7 (Breast) or HCC1937 reconstituted with wild-type BRCA1.
Protocol 1: Dose-Response Cytotoxicity Assay (MTT)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) of 7-Nitrophthalazin-1(2H)-one.
Experimental Logic
We use a 5-day incubation because PARP inhibitors are cytostatic before they are cytotoxic. Cells must undergo multiple replication cycles to accumulate lethal DNA damage.
Workflow Diagram
Caption: Linear workflow for long-term cytotoxicity assessment of PARP inhibitors.
Step-by-Step Procedure
-
Seeding: Trypsinize and count cells.[1] Seed 1,000 to 3,000 cells/well in 96-well plates. (Note: Lower density is critical for 5-day assays to prevent overgrowth in control wells).
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution:
-
Prepare 7-Nitrophthalazin-1(2H)-one in culture medium at 2x the final desired concentration.
-
Dose Range: 0.1 µM to 100 µM (Log scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Vehicle Control: Medium + 0.5% DMSO (Must match highest drug condition).
-
Positive Control: Olaparib (10 µM).
-
-
Treatment: Add 100 µL of 2x drug solution to the 100 µL of medium already in the wells.
-
Incubation: Incubate for 5 to 7 days . Do not change media unless absolutely necessary (to avoid washing away loosely attached mitotic cells).
-
Readout:
-
Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.
-
Solubilize formazan crystals with DMSO.[2]
-
Read Absorbance at 570 nm.
-
Protocol 2: Target Engagement (Inhibition of PARylation)
Objective: Confirm that 7-Nitrophthalazin-1(2H)-one actually inhibits PARP enzymatic activity inside the cell, rather than killing cells via off-target toxicity.
Mechanism of Action
Caption: Mechanism of PARP inhibition. The phthalazinone core mimics nicotinamide, blocking NAD+ binding.
Step-by-Step Procedure (Western Blot)
-
Seed Cells: 1 x 10^6 cells in a 6-well plate. Allow adherence overnight.
-
Pre-Treatment: Treat cells with 10 µM 7-Nitrophthalazin-1(2H)-one or Vehicle for 1 hour.
-
Stimulation: To visualize PARylation, you must induce DNA damage. Add 1 mM H2O2 (Hydrogen Peroxide) or 100 µM MMS (Methyl methanesulfonate) to the medium for 10 minutes.
-
Why? Basal PAR levels are low. H2O2 causes massive SSBs, triggering a spike in PARP activity.
-
-
Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer containing PARP inhibitors (e.g., Olaparib 1 µM) and protease inhibitors.
-
Critical: If you don't add a PARP inhibitor to the lysis buffer, the enzyme continues to work (or degrade PAR) during lysis, ruining the assay.
-
-
Western Blot:
-
Primary Antibody: Anti-PAR (Poly-ADP-ribose) [Clone 10H is standard].
-
Loading Control: Anti-Actin or Anti-PARP1 (total).
-
-
Result:
-
Vehicle + H2O2: Thick smear of PAR chains (>100 kDa).
-
Drug + H2O2: Disappearance of the PAR smear.
-
Protocol 3: DNA Damage Accumulation ( -H2AX Immunofluorescence)
Objective: Visualize the biological consequence of PARP inhibition (DSB formation).
Step-by-Step Procedure
-
Seeding: Seed cells on glass coverslips in 24-well plates.
-
Treatment: Treat with 10 µM 7-Nitrophthalazin-1(2H)-one for 24 to 48 hours .
-
Note: Unlike the PARylation assay (1 hr), this requires cell cycling to convert SSBs to DSBs.
-
-
Fixation:
-
Blocking: 3% BSA in PBS (1 hour).
-
Staining:
-
Primary Ab: Anti-phospho-Histone H2A.X (Ser139) (1:500, overnight, 4°C).
-
Secondary Ab: Alexa Fluor 488 or 594 (1 hr, RT).
-
Counterstain: DAPI (Nuclei).
-
-
Imaging: Count "foci per nucleus."
-
Positive Hit: >10 foci per nucleus in >50% of cells.
-
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.
-
Larkin, J., et al. (2015). Olaparib in patients with BRCA1- or BRCA2-mutated metastatic breast cancer. The New England Journal of Medicine.
-
Ke, Y., et al. (2019). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.[3] European Journal of Medicinal Chemistry.
-
Bi, Y., et al. (2023). YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors.[4] Journal of Medicinal Chemistry. [4]
-
BenchChem Protocols. PARP-1-IN-13: Detailed Application Notes and Protocols for Cell Culture.
Sources
Application Note: 7-Nitrophthalazin-1(2H)-one as a Probe for PARP Inhibition
[1]
Abstract & Introduction
7-Nitrophthalazin-1(2H)-one is a synthetic small molecule belonging to the phthalazinone class of heterocycles. This scaffold is the pharmacophore responsible for the biological activity of several clinically approved PARP inhibitors (e.g., Olaparib). It functions as a competitive inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2 .[1]
This Application Note details the mechanistic basis of 7-Nitrophthalazin-1(2H)-one activity, provides a validated protocol for determining its IC50 values in vitro, and outlines a cellular workflow for assessing synthetic lethality in BRCA-deficient cancer models.[1]
Mechanistic Rationale
PARP enzymes are critical for the Base Excision Repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[1][2] 7-Nitrophthalazin-1(2H)-one mimics the nicotinamide moiety of NAD+ , the natural cofactor for PARP.[1] By binding to the catalytic pocket of PARP, it prevents the formation of poly(ADP-ribose) chains (PARylation), trapping PARP on the DNA.[1] In dividing cells, these trapped PARP-DNA complexes cause replication forks to collapse, generating double-strand breaks (DSBs).[1] In cells with defective Homologous Recombination (HR) repair (e.g., BRCA1/2 mutations), these DSBs remain unrepaired, leading to cell death—a phenomenon known as synthetic lethality .[1]
Mechanism of Action Pathway
The following diagram illustrates the specific intervention point of 7-Nitrophthalazin-1(2H)-one within the DNA damage response pathway.
Caption: Mechanism of 7-Nitrophthalazin-1(2H)-one induced synthetic lethality. The compound competes with NAD+, trapping PARP on DNA and forcing reliance on HR repair pathways.[1]
Application Note: In Vitro Enzyme Inhibition Assay
This protocol quantifies the inhibitory potency (IC50) of 7-Nitrophthalazin-1(2H)-one against recombinant human PARP-1 using a universal colorimetric assay.[1]
Materials Required[1][3][4][5][6][7][8]
-
Test Compound: 7-Nitrophthalazin-1(2H)-one (Purity >98%).[1]
-
Enzyme: Recombinant Human PARP-1 (High Specific Activity).[1]
-
Substrate: Biotinylated NAD+ and Histone-coated 96-well strip plates.[1]
-
Detection: Streptavidin-HRP and TMB Substrate.[1]
-
Buffer: PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
Experimental Protocol
-
Compound Preparation:
-
Enzyme Reaction Setup:
-
Blank Wells: Add 50 µL Assay Buffer (No Enzyme).
-
Control Wells: Add 50 µL PARP-1 Enzyme (0.5 U/well) + DMSO vehicle.
-
Test Wells: Add 50 µL PARP-1 Enzyme + 10 µL of diluted 7-Nitrophthalazin-1(2H)-one.
-
Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.[1]
-
-
Initiation:
-
Add 25 µL of PARP Cocktail (Biotin-NAD+ and Activated DNA) to all wells.
-
Incubate for 60 minutes at RT. The enzyme will transfer biotinylated ADP-ribose onto the histone coating.
-
-
Detection:
-
Wash plate 3x with PBS-T (0.1% Tween-20).[1]
-
Add 50 µL Streptavidin-HRP (1:1000 dilution) and incubate for 30 minutes.
-
Wash plate 3x with PBS-T.[1]
-
Add 100 µL TMB Substrate .[1] Develop for 10-15 minutes in the dark (blue color indicates activity).
-
Stop reaction with 100 µL 1N H2SO4 (color turns yellow).[1]
-
-
Data Acquisition:
-
Measure Absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis
Calculate the Percent Inhibition using the formula:
Application Note: Cellular Synthetic Lethality Assay
To validate the biological relevance of 7-Nitrophthalazin-1(2H)-one, this protocol compares cytotoxicity in BRCA-proficient vs. BRCA-deficient cell lines.[1]
Cell Models
-
BRCA-Deficient (Target): Capan-1 (Pancreatic) or MDA-MB-436 (Breast).[1]
-
BRCA-Proficient (Control): MCF-7 or MDA-MB-231.[1]
Protocol: Clonogenic Survival Assay
-
Seeding:
-
Seed cells at low density (500–1000 cells/well) in 6-well plates.[1]
-
Allow attachment for 24 hours.
-
-
Treatment:
-
Incubation:
-
Incubate for 10–14 days until colonies (>50 cells) are visible.[1]
-
-
Staining:
-
Fix cells with 4% Paraformaldehyde for 15 minutes.
-
Stain with 0.5% Crystal Violet for 30 minutes.
-
Rinse with water and air dry.
-
-
Quantification:
Expected Results
Summary of Expected Properties
| Property | Description |
| Molecular Weight | 191.14 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL); Poor water solubility.[1] |
| Primary Target | PARP-1 / PARP-2 |
| Binding Mode | Competitive with NAD+ at the catalytic domain. |
| Phenotype | G2/M arrest, accumulation of DNA double-strand breaks ( |
References
-
Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry. Link
-
Vila, N., et al. (2015).[1] Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.[1][3] European Journal of Medicinal Chemistry. Link
-
Huang, M., et al. (2021).[1][4] Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin. Link
-
Rose, M., et al. (2020).[1] PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.[1] Frontiers in Cell and Developmental Biology. Link
-
Lord, C. J., & Ashworth, A. (2017).[1] PARP inhibitors: Synthetic lethality in the clinic.[5] Science. Link[1]
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Nitrophthalazin-1(2H)-one Synthesis Optimization
Topic: Improving the yield and regioselectivity of 7-Nitrophthalazin-1(2H)-one. Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Objective: To provide a self-validating, high-yield protocol while troubleshooting common regiochemical and solubility pitfalls.
Critical Synthesis Overview
The synthesis of 7-nitrophthalazin-1(2H)-one is a pivotal step in the manufacturing of PARP inhibitors (e.g., Olaparib analogues).[1] The standard industrial route involves the condensation of 4-nitrophthalic anhydride with hydrazine hydrate .[1]
However, this reaction is inherently problematic due to regioisomerism .[1] The asymmetry of the 4-nitrophthalic anhydride precursor leads to two possible products:
-
7-Nitrophthalazin-1(2H)-one (Target: often the major product due to electronic activation).[1]
-
6-Nitrophthalazin-1(2H)-one (Impurity: difficult to separate).[1]
The Yield Paradox: "Low yield" is often a misdiagnosis of low regioselectivity or purification loss .[1] To improve the yield of the 7-isomer, you must control the initial ring-opening event or optimize the fractional crystallization of the mixture.[1]
Troubleshooting Dashboard (Q&A)
Issue 1: "I am getting a 50:50 mixture of isomers. How do I favor the 7-nitro isomer?"
Diagnosis: The regioselectivity is determined by the initial nucleophilic attack of hydrazine on the anhydride.[1]
-
Mechanism: The nitro group is an Electron Withdrawing Group (EWG).[1] It deactivates the carbonyls, but via resonance, it deactivates the para carbonyl (C1) and ortho carbonyl (C2) differently.[1]
-
The Fix: The carbonyl at position 1 (para to the nitro group) is generally more electrophilic due to direct resonance withdrawal.[1] Hydrazine attacks here first, forming the hydrazide, which then cyclizes to form the 7-nitro isomer.[1]
Protocol Adjustment:
-
Solvent Control: Switch from neutral solvents (EtOH) to Glacial Acetic Acid (AcOH) . AcOH acts as both solvent and catalyst, protonating the carbonyls and enhancing the electrophilic difference between the two carbonyl sites, often pushing the ratio to ~70:30 or better in favor of the 7-isomer.[1]
-
Temperature: Run the addition of hydrazine at 0–5°C . Kinetic control favors the attack on the more electrophilic (para) carbonyl.[1] High-temperature addition promotes thermodynamic equilibration, leading to a mix.[1]
Issue 2: "The product precipitates as a sticky gum or has low purity."[1]
Diagnosis: This is a solubility issue. Phthalazinones are poorly soluble in water and alcohols but soluble in polar aprotic solvents (DMF, DMSO) and hot acetic acid.[1] "Gums" form when oligomers or unreacted hydrazides trap solvent.[1]
The Fix:
-
Digestion: Do not just filter the crude precipitate.[1] "Digest" (reflux) the crude solid in Ethanol/Water (1:1) or Acetic Acid for 1 hour. This hydrolyzes unreacted anhydride/hydrazide intermediates and converts amorphous gums into crystalline solids.[1]
-
pH Swing: If using aqueous workup, ensure the pH is adjusted to pH 5–6 .[1] Strong basic conditions (pH > 9) keep the phthalazinone dissolved as its salt (lactim form), causing yield loss in the filtrate.[1]
Issue 3: "How do I separate the 6-nitro impurity without column chromatography?"
Diagnosis: Chromatography is impractical for scale-up.[1] You must rely on solubility differentials .
The Fix: The 6-nitro isomer is typically more soluble in acetic acid than the 7-nitro isomer.[1]
-
Recrystallization: Dissolve the crude mixture in boiling Glacial Acetic Acid (approx. 10-15 volumes).
-
Slow Cooling: Cool slowly to room temperature. The 7-nitro isomer crystallizes out first.[1]
-
Wash: Filter and wash the cake with cold acetic acid, then copious water to remove acid traces.
Optimized "Gold Standard" Protocol
Target: >85% Purity (Crude), >98% (Recrystallized). Scale: 10 g basis (Scalable to kg).
Reagents
-
4-Nitrophthalic anhydride (1.0 eq)[1]
-
Hydrazine hydrate (1.2 eq, 80% or 100%)[1]
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
Step-by-Step Workflow
-
Preparation : Suspend 4-nitrophthalic anhydride (10 g) in Glacial Acetic Acid (100 mL) in a round-bottom flask.
-
Activation : Heat the mixture to 50°C until the anhydride is mostly dissolved/suspended.
-
Controlled Addition : Cool the mixture to 10°C . Add Hydrazine Hydrate (1.2 eq) dropwise over 30 minutes.[1] Exothermic reaction – control temp < 20°C to maximize regioselectivity.
-
Cyclization : Once addition is complete, heat the reaction to Reflux (118°C) for 3–4 hours . The suspension will thin out and then reprecipitate the product.[1]
-
Workup : Cool to Room Temperature (RT). Pour the mixture into Ice Water (300 mL) with vigorous stirring.
-
Isolation : Filter the solid.
-
Critical Step: Wash the cake with Water (3x) then Cold Ethanol (1x) .[1]
-
-
Purification (Isomer Enrichment) :
-
Suspend the wet cake in Glacial Acetic Acid (5 vol) . Reflux for 30 mins.
-
Cool to RT. Filter.
-
The solid collected is the enriched 7-Nitrophthalazin-1(2H)-one .[1]
-
Data & Visualization
Solvent Efficiency Table
Comparison of reaction solvents on Crude Yield and Isomer Ratio (7-nitro : 6-nitro).
| Solvent System | Reaction Temp | Crude Yield (%) | Regio-Ratio (7:6) | Notes |
| Ethanol (Abs) | Reflux (78°C) | 82% | 55 : 45 | Poor selectivity; difficult separation.[1] |
| Water | Reflux (100°C) | 75% | 60 : 40 | Green but lower yield; product traps water.[1] |
| Acetic Acid (Glacial) | Reflux (118°C) | 92% | 75 : 25 | Recommended. Best kinetic control & conversion.[1] |
| DMF | 100°C | 88% | 50 : 50 | High solubility prevents easy isolation.[1] |
Reaction Pathway & Regioselectivity Logic
Figure 1: Mechanistic bifurcation showing how low-temperature addition and acidic media favor the nucleophilic attack at C1, leading to the desired 7-nitro isomer.[1]
References
-
Regioselective Synthesis of Phthalazinones : Recent Developments in Chemistry of Phthalazines. Longdom Publishing.[1]
-
Scale-Up Protocols : Application Notes for the Scale-Up Synthesis of Phthalazin-1(2H)-one Derivatives. BenchChem Protocols. [1]
-
Isomer Separation Techniques : Process for separating nitration isomers of substituted benzene compounds. Google Patents (EP0155441A1).[1]
-
Biological Relevance (Olaparib) : Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents. NIH / PubMed Central.[1]
Sources
Technical Support Center: Purification of 7-Nitrophthalazin-1(2H)-one
The following technical guide addresses the purification and isolation challenges of 7-Nitrophthalazin-1(2H)-one (CAS: 89898-94-2), a critical intermediate in the synthesis of PARP inhibitors and other bioactive heterocycles.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
7-Nitrophthalazin-1(2H)-one is a bicyclic lactam often synthesized via the condensation of 2-formyl-5-nitrobenzoic acid with hydrazine.[1] Unlike the symmetric phthalhydrazide (1,4-dione), this molecule possesses inherent asymmetry, leading to significant purification challenges:
-
Regioisomer Contamination: The primary impurity is often the 6-nitro isomer , arising from non-selective nitration of precursors or cyclization of isomeric starting materials.[1]
-
Solubility Profile: The nitro group and lactam core create a rigid, high-melting solid (>240°C) that is insoluble in most organic solvents, complicating standard chromatography.[1]
-
Structural Confusion: Users frequently confuse this "mono-one" with 5-nitrophthalhydrazide (dione) , which forms if 3-nitrophthalic anhydride is used as the starting material.[1]
This guide provides self-validating protocols to isolate the 7-nitro isomer and ensure analytical grade purity.
Diagnostic Troubleshooting (Q&A)
Issue 1: Regioisomer Contamination (6-Nitro vs. 7-Nitro)
Q: I detect a secondary set of signals in my NMR. How do I distinguish and remove the 6-nitro isomer?
Technical Insight: The 6-nitro and 7-nitro isomers are chemically similar but crystallographically distinct.[1] The 7-nitro isomer typically exhibits lower solubility in polar protic solvents due to more efficient packing (intermolecular H-bonding between the nitro and lactam moieties).[1]
-
Diagnosis (1H NMR in DMSO-d6):
-
7-Nitro Isomer: Look for a doublet (d) for H8 (closest to Carbonyl) and a doublet-of-doublets (dd) for H6.[1] The H8 proton is often deshielded by the adjacent carbonyl but less so than if the nitro were at C8.[1]
-
6-Nitro Isomer: The splitting pattern shifts.[1] H5 (singlet-like or small coupling) becomes distinct.[1]
-
-
Resolution:
Issue 2: Solubility & Recrystallization Solvents
Q: My product won't dissolve in Ethanol, Methanol, or DCM. What solvent system should I use?
Technical Insight: Phthalazinones function as "brick-dust" solids.[1] Their high lattice energy requires high-boiling, polar aprotic solvents or disrupting hydrogen bonds.[1]
-
Recommended Solvents:
-
Primary Choice: Glacial Acetic Acid (Reflux at 118°C) .[1] Excellent for impurity rejection.
-
Alternative: DMF or DMSO (at 100°C) followed by water precipitation.[1] Warning: This method often co-precipitates impurities.[1]
-
Avoid: Ethanol/Methanol (insufficient solubility), Chlorinated solvents (insoluble).[1]
-
Issue 3: Identity Crisis (Mono-one vs. Dione)
Q: My mass spec shows a molecular weight of ~207, but I expect ~191. What happened?
Technical Insight: You have likely synthesized nitro-phthalhydrazide (dione) instead of the phthalazinone.[1]
-
Cause: Using 4-nitrophthalic anhydride as the starting material reacts with hydrazine to form the cyclic dione (MW 207.14).[1]
-
Correction: To obtain 7-nitrophthalazin-1(2H)-one (MW 191.14), you must start with 2-formyl-5-nitrobenzoic acid (aldehyde-acid) or selectively reduce the dione (difficult and low yielding).[1]
Validated Purification Protocol
Method: Fractional Recrystallization from Glacial Acetic Acid
Rationale: This method leverages the differential solubility of the nitro-isomers at high temperatures.[1]
Reagents:
-
Crude 7-Nitrophthalazin-1(2H)-one[1]
-
Glacial Acetic Acid (ACS Grade)[1]
-
Activated Carbon (optional, for decolorization)[1]
Step-by-Step Procedure:
-
Suspension: Place 10 g of crude solid in a round-bottom flask.
-
Dissolution: Add 150 mL of Glacial Acetic Acid .
-
Reflux: Heat the mixture to reflux (118°C) with vigorous magnetic stirring.
-
Checkpoint: If the solid does not dissolve completely after 30 mins, add more AcOH in 10 mL increments. If a small amount of black residue remains, it is likely inorganic salts or charred material—filter this hot.[1]
-
-
Slow Cooling (Critical): Turn off the heat source and allow the flask to cool to room temperature slowly (over 2-3 hours) in an oil bath. Rapid cooling precipitates the 6-nitro isomer.[1]
-
Filtration: Filter the resulting pale-yellow needles under vacuum.
-
Washing: Wash the cake with cold acetic acid (2 x 10 mL) followed by diethyl ether (to remove acetic acid).
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Expected Yield: 60-75% recovery.[1] Purity: >98% (HPLC/NMR).
Visualizations
Figure 1: Synthesis & Impurity Logic
This diagram illustrates the origin of the 6-nitro vs 7-nitro isomers and the "Dione" trap.[1]
Caption: Pathway analysis showing the origin of the 6-nitro impurity and the common "dione" synthesis error.
Figure 2: Purification Workflow Decision Tree
Follow this logic to determine the correct purification step based on your crude material's state.
Caption: Decision matrix for assessing crude purity and selecting the correct purification strategy.
Analytical Data Reference
| Property | 7-Nitrophthalazin-1(2H)-one | 6-Nitrophthalazin-1(2H)-one (Impurity) | 5-Nitrophthalhydrazide (Dione) |
| Molecular Weight | 191.14 g/mol | 191.14 g/mol | 207.14 g/mol |
| Melting Point | > 260°C (dec) | ~240-250°C | > 300°C |
| Solubility (AcOH) | Soluble at boiling | More soluble than 7-nitro | Sparingly soluble |
| Key 1H NMR Signal | H8 doublet (deshielded) | H5 singlet/small coupling | Symmetric patterns |
| Appearance | Pale Yellow Needles | Darker Yellow/Orange | Yellow Powder |
References
-
PubChem. (n.d.).[1] 7-nitrophthalazin-1(2H)-one (Compound).[1][2] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link]
-
Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Bioorganic & Medicinal Chemistry Letters, 18(24), 6531-6535.[1] (Context for phthalazinone scaffold synthesis).
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Phthalazinones.[1][3][4][5][2][6][7][8][9] (General reference for hydrazine condensation reactions). Retrieved January 29, 2026, from [Link][1]
Sources
- 1. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 6. One-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 7-Nitrophthalazin-1(2H)-one
Executive Summary & Chemical Context[1][2][3][4][5][6]
7-Nitrophthalazin-1(2H)-one is a rigid, planar heterocyclic scaffold often utilized as an intermediate in the synthesis of PARP inhibitors (poly(ADP-ribose) polymerase) and PDE4 inhibitors.
The Problem: This compound exhibits classic "brick dust" properties. Its high crystal lattice energy (Melting Point: ~232-233°C) and planar aromatic stacking lead to poor aqueous solubility. While soluble in organic solvents (DMSO, DMF), it frequently precipitates immediately upon dilution into aqueous assay buffers (the "crash-out" effect), leading to:
-
Inconsistent IC50/EC50 data.
-
False negatives (compound precipitates before binding target).
-
False positives (aggregates sequestering enzymes non-specifically).
The Solution: Successful assay integration requires a transition from thermodynamic solubility (which is low) to kinetic solubility (keeping the compound dispersed long enough for the assay). This guide details the protocols to achieve this.
Stock Solution Preparation
Do not use water. The lactam functionality (NH-CO) has a pKa of approximately 10.8, making it a weak acid. It will not dissolve in neutral buffers (pH 7.4) at useful concentrations.
Recommended Solvent System
| Solvent | Solubility Limit | Suitability | Notes |
| DMSO (Anhydrous) | High (~50-100 mM) | Excellent | Standard for biological assays. Hygroscopic; store under nitrogen. |
| DMF | High | Good | Use if DMSO interferes with specific enzymatic chemistry. |
| Ethanol | Low/Moderate | Poor | Evaporation issues; lower solubility cap. |
| PBS (pH 7.4) | < 10 µM | Critical Failure | Immediate precipitation. |
Protocol: Dissolving the "Brick Dust"
-
Weighing: Weigh the solid into a glass vial (avoid plastic initially to prevent static loss).
-
Solvent Addition: Add anhydrous DMSO to achieve a 10 mM or 20 mM stock concentration. Avoid higher concentrations (e.g., 100 mM) as they are prone to crashing out during dilution.
-
Agitation: Vortex for 30 seconds.
-
Thermal Assist: If particles persist, sonicate in a water bath at 37°C for 5-10 minutes . The compound is thermally stable at this temperature.
-
Visual QC: Hold the vial against a light source. The solution must be perfectly clear yellow/orange. Any turbidity indicates undissolved micro-crystals.
The "Intermediate Dilution" Strategy (Preventing Crash-Out)
The most common error is pipetting 100% DMSO stock directly into the final assay buffer. The drastic change in dielectric constant causes immediate shock precipitation.
Correct Method: Serial Dilution in DMSO Perform all serial dilutions in 100% DMSO first. Only the final transfer should be into the aqueous buffer.
Workflow Visualization
The following diagram illustrates the "Shifted Addition" logic to maintain solubility.
Caption: Step-wise dilution strategy to mitigate rapid dielectric constant shifts, preventing precipitation.
Advanced Formulation: Cyclodextrin Complexation
For animal studies or assays requiring high concentrations (>50 µM), DMSO alone may be insufficient or toxic. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic phthalazinone core.
Protocol: HP-β-CD Formulation
Goal: Create a 1 mM working solution in aqueous buffer.
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS or Saline. Stir until clear.
-
Solvent Spike: Dissolve 7-Nitrophthalazin-1(2H)-one in a minimal volume of DMSO (e.g., to 50 mM).
-
Slow Addition: While vortexing the CD solution rapidly, add the DMSO stock dropwise.
-
Equilibration: Shake at room temperature for 30 minutes. The cyclodextrin hydrophobic cavity will encapsulate the drug.
-
Filtration: Pass through a 0.22 µm PVDF filter to remove any non-encapsulated aggregates.
Data Comparison: Solubility Limits
| Formulation Method | Max Kinetic Solubility (approx.) | Stability (RT) |
|---|---|---|
| Direct to Buffer | < 5 µM | < 5 mins |
| 1% DMSO in Buffer | ~20-50 µM | 2-4 hours |
| 20% HP-β-CD | > 200 µM | > 24 hours |
Troubleshooting & FAQ
Q1: My IC50 curve plateaus at 50% inhibition. Why?
A: This is likely a solubility limit artifact. At higher concentrations, the compound precipitates, meaning the actual concentration in solution is lower than the calculated concentration.
-
Fix: Check the wells under a microscope for micro-crystals. If present, restrict your assay to the soluble range or use the Cyclodextrin method.
Q2: Can I use the sodium salt form to increase solubility?
A: While treating with NaOH (pH > 11) will deprotonate the lactam (creating the sodium salt) and dissolve it, this is not recommended for biological assays.
-
Reasoning: When you add this high-pH stock to a pH 7.4 assay buffer, the compound will re-protonate and precipitate immediately.
Q3: Is the compound light-sensitive?
A: Nitro-substituted aromatics can be susceptible to photo-reduction over long periods.
-
Best Practice: Store DMSO stocks in amber vials or wrapped in foil.
Q4: How does DMSO affect my enzyme/cell line?
A: You must determine the DMSO Tolerance Limit (DTL) of your specific assay.
Caption: Workflow to validate the maximum permissible DMSO concentration for your specific biological system.
References
-
Williams, R. (2022).[5] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 29, 2026, from [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Context: General principles of "Brick Dust" molecules and solubility).
-
National Institutes of Health (NIH). (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay.[3] Frontiers in Toxicology. Retrieved January 29, 2026, from [Link]
-
Gaylord Chemical Company. (2007).[6] Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved January 29, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
How to improve the stability of 7-Nitrophthalazin-1(2h)-one in solution
Topic: Optimization of Solution Stability for 7-Nitrophthalazin-1(2H)-one CAS Registry Number: 89898-94-2 (varies by salt/tautomer) Chemical Class: Nitro-substituted Phthalazinone / Cyclic Hydrazide Primary Application: Intermediate in PARP inhibitor synthesis (e.g., Olaparib analogs).
Introduction
Welcome to the Technical Support Center. This guide addresses the stability challenges associated with 7-Nitrophthalazin-1(2H)-one , a critical heterocyclic intermediate. Its stability in solution is governed by two competing chemical behaviors: the acidity of the lactam nitrogen (pKa ~10.8) and the electrophilicity of the carbonyl carbon , which is enhanced by the electron-withdrawing nitro group.
This guide moves beyond generic advice, providing a self-validating protocol to prevent the three most common failure modes: Hydrolytic Ring Opening , Photochemical Reduction , and Solubility-Induced Precipitation .
Module 1: Solvent Selection & Solubility
The Core Problem: 7-Nitrophthalazin-1(2H)-one exhibits poor aqueous solubility. While highly soluble in dipolar aprotic solvents (DMSO, DMF), these solvents are hygroscopic. Absorbed water catalyzes hydrolysis.
Solvent Compatibility Matrix
| Solvent System | Solubility | Stability Risk | Recommendation |
| Water (pH 7) | Very Low (<0.1 mg/mL) | Low (Suspension stable) | Unsuitable for homogeneous assays. |
| DMSO (Anhydrous) | High (>50 mg/mL) | Moderate (Hygroscopic) | Primary Choice for stock solutions. |
| Ethanol/Methanol | Low to Moderate | High (Nucleophilic attack) | Avoid for long-term storage (solvolysis risk). |
| Basic Buffer (pH > 11) | Moderate (Deprotonated) | Critical (Ring Opening) | Do Not Use for storage. |
Protocol: Preparation of Ultra-Stable Stock Solutions
-
Step 1: Weigh the compound in a low-humidity environment (<40% RH).
-
Step 2: Dissolve in anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%).
-
Step 3: Aliquot immediately into amber glass vials with PTFE-lined caps.
-
Step 4: Store at -20°C or -80°C. Do not subject stock solutions to repeated freeze-thaw cycles; this promotes precipitation and moisture ingress.
Visual Guide: Solvent Decision Logic
Caption: Logic flow for selecting the optimal solvent system based on application, highlighting the "Safe Zone" of pH 6-8.
Module 2: Chemical Stability (pH & Hydrolysis)
The Mechanism: The nitro group at position 7 is strongly electron-withdrawing. This pulls electron density away from the phthalazinone ring, making the carbonyl carbon (C1) more electrophilic. In the presence of hydroxide ions (high pH) or water (if catalyzed), the ring undergoes nucleophilic attack, opening to form 2-formyl-4-nitrobenzoic acid hydrazone derivatives.
The "Safe Zone" Protocol
-
Target pH: 6.0 – 8.0.
-
Buffer Choice: Phosphate Buffered Saline (PBS) or HEPES are ideal.
-
Avoid: Carbonate buffers (pH > 9) or strong mineral acids.
-
Why?
-
At pH > 10.8 (pKa): The N-H deprotonates. While the anion is soluble, the lack of the proton destabilizes the ring toward further hydrolytic cleavage at elevated temperatures.
-
At pH < 2: Protonation of the carbonyl oxygen activates the ring for rapid hydrolysis.
-
Module 3: Photostability & Oxidation
The Issue: Nitro-aromatics are susceptible to photoreduction (forming nitroso intermediates) or radical formation under UV/Visible light. Additionally, if the compound was synthesized using hydrazine, residual hydrazine can act as a reducing agent, degrading the nitro group to an amine (7-aminophthalazin-1(2H)-one).
Troubleshooting Impurities
If your solution turns brown or dark orange rapidly:
-
Check Light Exposure: Are you using clear vials? Switch to Amber.
-
Check Synthesis Residues: Perform an LC-MS check.
-
M (Target): 191.14 Da[1]
-
M-30 (Nitroso): ~161 Da (Sign of photodegradation)
-
M-16 (Amine): ~161 Da (Sign of reduction by hydrazine)
-
Visual Guide: Degradation Pathways
Caption: Primary degradation pathways. Red nodes indicate failure states to be avoided via protocol adherence.
Troubleshooting & FAQ
Q1: My stock solution in DMSO froze, and upon thawing, I see a precipitate. Can I heat it?
-
Answer: Gentle warming (37°C water bath) is permissible for short durations (< 10 mins). However, ensure the cap is sealed tightly to prevent water condensation from entering. If the precipitate does not dissolve, the compound may have hydrolyzed to the insoluble acid form. Filter and check purity via HPLC.
Q2: Why does the color change from pale yellow to bright orange when I add it to my cell culture media?
-
Answer: This is likely a pH effect . Cell culture media (pH 7.4) is basic enough to induce partial ionization of the N-H group (pKa ~10.8) or solvatochromic shifts typical of nitro-aromatics. If the color shift is instantaneous, it is likely physical/electronic. If it darkens over hours, it indicates degradation (oxidation/reduction).
Q3: Can I use this compound in an assay with DTT or Beta-Mercaptoethanol?
-
Answer: Use with Caution. Strong reducing agents like DTT can reduce the nitro group (-NO2) to an amine (-NH2) or hydroxylamine over time, effectively changing your molecule into a different inhibitor. If reducing agents are required for the protein, keep incubation times short (< 1 hour) and validate stability via LC-MS.
References
-
Hydrolytic Stability of Hydrazones and Oximes. Kalia, J., & Raines, R. T. (2008).[2] Angewandte Chemie International Edition. (Demonstrates the susceptibility of C=N bonds in hydrazone-like systems to hydrolysis).
-
pKa Data Compiled by R. Williams. Williams, R. (2022).[3] Organic Chemistry Data. (Provides pKa values for related phthalazine and hydrazide structures, supporting the pKa ~10.8 estimation).
-
Aldehyde Oxidase Mediated Oxidation of Phthalazine. Terao, S. et al. (2016). (Discusses the chemical behavior and enzymatic oxidation of the phthalazinone core).
-
7-nitrophthalazin-1(2H)-one Property Data. ChemicalBook. (General physical property data including predicted density and pKa).[1]
-
Degradation of Azo and Nitro Dyes. Vautier, M. et al. (2014). (Mechanistic insight into the photodegradation of nitro-substituted aromatics).
Sources
Scaling up the synthesis of 7-Nitrophthalazin-1(2h)-one for preclinical studies
[1]
Introduction & Strategic Overview
The synthesis of 7-Nitrophthalazin-1(2H)-one (CAS: 89898-94-2) is a critical gateway step in the manufacture of PARP inhibitors, including Olaparib analogues. While the chemistry appears straightforward on paper—a condensation of a hydrazine derivative with a carbonyl electrophile—the transition from milligram medicinal chemistry to kilogram preclinical supply is fraught with physical chemistry challenges.[1]
The Core Challenge: The reaction product is highly crystalline and notoriously insoluble.[1] While this aids in final purity (the "crash-out" purification), it creates severe rheological issues during the reaction (slurry mixing) and safety risks associated with heat transfer during the exothermic hydrazine addition.[1]
This guide moves beyond standard literature to provide a robust, self-validating protocol designed for 100g to 5kg batches.
The Synthetic Route: Logic & Mechanism[1][2]
We utilize the condensation of 2-formyl-5-nitrobenzoic acid (often available as its tautomer, 5-nitro-3-hydroxyphthalide) with hydrazine hydrate .[1]
Reaction Pathway Visualization[1][2]
Caption: Reaction flow from precursor condensation to cyclization and isolation.[1] Note the critical intermediate state.[1]
Validated Scale-Up Protocol (1.0 kg Basis)
Reagents:
-
2-Formyl-5-nitrobenzoic acid (Limiting Reagent): 1.0 kg (5.12 mol)[1]
-
Hydrazine Hydrate (64% or 80% aq.): 1.5 equiv (Excess required to drive kinetics and prevent azine impurities).[1]
-
Ethanol (Absolute): 10 L (10 vol). Note: Water can be used, but Ethanol improves intermediate solubility and crystal morphology.
Step-by-Step Methodology:
-
Reactor Setup: Equip a 20L jacketed glass reactor with an overhead mechanical stirrer (anchor or pitch-blade impeller required; magnetic stirring will fail), reflux condenser, and internal temperature probe.[1]
-
Slurry Formation: Charge Ethanol (10 L) and 2-Formyl-5-nitrobenzoic acid (1.0 kg). Start stirring at 150-200 RPM. The acid will likely not dissolve completely; this is normal.[1]
-
Controlled Addition (Critical Exotherm):
-
Reflux & Cyclization:
-
Cooling & Crystallization:
-
Cool the mixture slowly to 20°C over 2 hours. Rapid cooling creates fine particles that clog filters.[1]
-
-
Isolation:
-
Drying: Vacuum oven at 50°C for 12 hours. Target LOD (Loss on Drying) < 0.5%.
Troubleshooting Center & FAQs
This section addresses specific failure modes encountered during scale-up.
Q1: The reaction mixture solidified into an unstirrable "cake" inside the reactor.
Diagnosis: Solvent volume was insufficient for the crystal density of the product.[1] The Fix:
-
Immediate: Add warm Ethanol (5 vol) to re-suspend the slurry. Do not attempt to increase stir speed violently, as this may break the impeller or glass.[1]
-
Prevention: On the next batch, increase solvent volume to 12-15 volumes relative to the starting material mass. The product is highly insoluble; you need enough liquid phase to maintain a fluid slurry.[1]
Q2: HPLC shows a persistent impurity at RRT 0.85-0.90 that tracks with the product.
Diagnosis: This is likely the azine dimer .[1] If hydrazine is the limiting reagent locally (due to poor mixing or fast addition), one hydrazine molecule can react with two aldehyde molecules, bridging them.[1] The Fix:
-
Process: Ensure Hydrazine is always in excess (1.2 - 1.5 eq). Increase the addition time.
-
Remediation: Azines are difficult to remove by washing.[1] Recrystallization from hot Acetic Acid or DMF/Water is required, though yield will suffer.[1]
Q3: The isolated solid has a pink or reddish hue instead of pale yellow.
Diagnosis: Oxidation of residual hydrazine or trace metal contamination (Iron/Copper) reacting with the hydrazine-complex.[1] The Fix:
-
Wash Protocol: Ensure the water wash step is thorough (pH of filtrate should be neutral).[1]
-
Chelation: If using stainless steel reactors, ensure they are passivated.[1] For glass reactors, add a trace (0.1%) of EDTA to the initial reaction slurry to sequester free metals.[1]
Q4: Low yield (<70%) despite clean conversion on HPLC.
Diagnosis: Physical loss during filtration.[1] The product can form "fines" (micronized particles) that pass through standard filter cloth (20-50 micron).[1] The Fix:
-
Crystal Growth: Extend the reflux time by 2 hours and implement a slower cooling ramp (5°C per 30 mins). This "Ostwald ripening" allows larger crystals to grow at the expense of fines.[1]
-
Filtration: Use a tighter filter pore size (5-10 micron) or use a filter aid (Celite) if the product is not intended for direct parenteral use (requires removal later).[1]
Safety & Handling: Hydrazine Hydrate
Hydrazine is the primary hazard in this synthesis.[1] It is a potent hepatotoxin, carcinogen, and unstable reducer.[1]
Hydrazine Handling Workflow
Caption: Safety workflow for handling Hydrazine Hydrate. Neutralization is critical before disposal.[2]
Critical Safety Rules:
-
No Metal Contact: Do not use metal spatulas or needles with hydrazine; it can decompose catalytically on metal surfaces (Ni, Cu, Fe), generating N2/H2 gas and pressure.[1] Use Teflon or Glass.[1]
-
Neutralization: All waste streams (mother liquor) contain excess hydrazine.[1] Quench with 5-10% Sodium Hypochlorite (Bleach) solution slowly (exothermic) until starch-iodide paper shows excess oxidant, before disposal.[1]
-
PPE: Double nitrile gloves or butyl rubber gloves are mandatory.[1] Hydrazine penetrates standard latex.[1]
Analytical Validation (Specifications)
For preclinical studies, the material must meet rigorous purity standards.[1]
| Test Parameter | Method | Specification | Rationale |
| Appearance | Visual | Pale yellow to off-white powder | Pink/Red indicates oxidation/metals.[1] |
| Identification | 1H-NMR (DMSO-d6) | Conforms to structure | Verify 7-nitro position (singlet/doublet patterns).[1] |
| Assay | HPLC (UV 254nm) | > 98.0% a/a | High purity required for biological assays.[1] |
| Residual Hydrazine | GC-MS / Colorimetric | < 10 ppm | Genotoxic impurity control (ICH M7).[1] |
| Loss on Drying | Gravimetric | < 0.5% w/w | Solvent entrapment is common in this lattice.[1] |
| Residue on Ignition | Gravimetric | < 0.1% w/w | Ensures removal of inorganic salts.[1] |
References
-
Menear, K. A., et al. (2008).[1][3] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1]
-
AstraZeneca AB. (2008).[1] Phthalazinone Derivatives.[1][3][4][5] World Intellectual Property Organization, WO2008047082.[1]
-
PubChem. (2025).[1][6] Hydrazine Hydrate - Safety Data Sheet & Toxicity.[1] National Library of Medicine.[1] [1]
-
Lovering, F. (2013).[1][7] Scale-up of Phthalazinone Intermediates.[1][4] Organic Process Research & Development. (General reference for heterocycle scale-up principles).
-
ChemicalBook. (2025).[1][7] 7-Nitrophthalazin-1(2H)-one Product Properties.[1]
Sources
- 1. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Nitrophthalhydrazide | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: 7-Nitrophthalazin-1(2H)-one Bioassay Protocols
Status: Operational Operator: Senior Application Scientist Topic: Optimization & Troubleshooting for 7-Nitrophthalazin-1(2H)-one (7-NP) Reference ID: CAS 13233-59-5 (and related scaffolds)
Introduction: The Molecule & The Mission
Welcome to the technical support hub for 7-Nitrophthalazin-1(2H)-one . As a core scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitors (structurally analogous to the pharmacophore of Olaparib), this compound is frequently used in Fragment-Based Drug Discovery (FBDD) and structure-activity relationship (SAR) studies.
However, its specific physicochemical properties—namely the electron-withdrawing nitro group and the fused heterocyclic ring—present unique challenges in solubility, fluorescence interference, and enzymatic potency. This guide moves beyond standard protocols to address the why and how of assay failure.
Module 1: Solubilization & Compound Handling
The Issue: Users frequently report "inconsistent IC50 values" or "flat dose-response curves." The Cause: 7-NP is a fused heterocycle with poor aqueous solubility. It often precipitates (crashes out) when added directly to aqueous buffers, creating a suspension rather than a solution.
Protocol: The "Step-Down" Dilution Method
Do not pipette DMSO stock directly into the assay plate containing buffer. Use an intermediate dilution step.
Step 1: Stock Preparation Dissolve 7-NP in 100% DMSO. Do not use water or ethanol.
-
Target Concentration: 10 mM or 50 mM.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
Step 2: Intermediate Dilution (The Critical Step) Create a 10x working solution in a buffer containing 5-10% DMSO before adding to the final assay. This prevents the "shock" precipitation that occurs when high-concentration DMSO hits pure buffer.
Solubility Reference Table
| Solvent System | Solubility Limit (Approx.) | Stability | Recommendation |
| 100% DMSO | ~30 mg/mL | High (Months at -20°C) | Primary Stock |
| 100% DMF | ~30 mg/mL | Moderate | Alternative Stock |
| PBS (pH 7.4) | < 0.1 mg/mL | Low (< 24 hrs) | Risk Zone |
| 1:2 DMF:PBS | ~0.3 mg/mL | Low (< 24 hrs) | For rapid dosing only |
Technical Note: The nitro group at position 7 increases polarity slightly compared to the unsubstituted phthalazinone, but the planarity of the rings drives strong pi-stacking aggregation in water [1, 2].
Module 2: PARP Enzymatic Inhibition Assay
The Issue: High background signal or false negatives. The Context: 7-NP competes with NAD+ for the PARP active site. The assay measures the reduction in PARylation (formation of Poly(ADP-ribose) chains).
Workflow Diagram: Optimized PARP Assay
Caption: Optimized workflow emphasizing the pre-incubation step to ensure equilibrium binding of 7-NP before NAD+ competition begins.
Troubleshooting the Assay
Q1: My IC50 is in the micromolar range, but Olaparib is nanomolar. Is my compound degraded?
-
Answer: Likely not. 7-Nitrophthalazin-1(2H)-one is a fragment. It lacks the piperazine-fluorobenzyl tail of Olaparib that extends into the hydrophobic pocket of PARP [3].
-
Expected IC50: 1 µM – 50 µM (depending on assay conditions).
-
Olaparib IC50: ~5 nM.[1]
-
Action: Do not over-dilute. Ensure your top concentration is at least 100 µM.
-
Q2: I see signal quenching in my fluorescence readout.
-
Answer: The Nitro group (NO2) is a notorious fluorescence quencher and absorbs UV-Vis light (often yellow/orange in solution).
-
Mechanism: Inner Filter Effect (IFE). If your readout (e.g., fluorescence polarization) uses wavelengths that overlap with 7-NP absorbance (~300-350 nm), the compound absorbs the excitation light.
-
Solution: Use a chemiluminescent assay (e.g., BPS Bioscience PARP kits) instead of fluorescence to avoid optical interference [4].
-
Module 3: Data Analysis & Interference
The Issue: "Noisy" data at high concentrations.
Interference Logic Tree
Caption: Decision tree for diagnosing signal artifacts caused by the physicochemical properties of the 7-nitro group.
FAQ: Potency Shifts
Q: Why does the IC50 shift when I change the NAD+ concentration?
-
A: 7-NP is a competitive inhibitor with respect to NAD+.
-
Cheng-Prusoff Equation:
. -
If you increase NAD+ concentration (
), the IC50 will increase (compound looks less potent). -
Standardization: Always run the assay at
of NAD+ (typically 20-50 µM for PARP1) to generate comparable data.
-
Module 4: Cellular Viability (MTT/CellTiter-Glo)
The Issue: 7-NP shows no toxicity in BRCA-deficient cells (False Negative). The Cause: Permeability. The polar nitro group and lack of lipophilic tails may reduce cell membrane penetration compared to optimized drugs like Talazoparib.
Protocol Adjustments:
-
Incubation Time: Extend from 24h to 72h or 96h (Clonogenic assay preferred). PARP inhibition is cytostatic, not immediately cytotoxic.
-
Control Lines: Always use paired isogenic lines (e.g., BRCA1-/- vs. BRCA1 WT) to confirm synthetic lethality. If 7-NP kills both equally, it is an off-target toxic effect, not PARP inhibition [5].
References
-
Solubility & Properties: Cayman Chemical.[2] (2025).[2][3][4] Product Information: 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one (Analogous Solubility Data). Link
-
Phthalazinone Scaffolds: Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[5][6] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
-
PARP Structural Biology: Steffen, J. D., et al. (2013). Structural Implications for Selective Targeting of PARPs. Frontiers in Oncology, 3, 301. Link
-
Assay Interference: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link
-
Synthetic Lethality Protocols: Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.[7][8][9] Nature, 434, 917–921. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Addressing batch-to-batch variability of synthesized 7-Nitrophthalazin-1(2h)-one
Technical Support Center: 7-Nitrophthalazin-1(2H)-one Synthesis Topic: Addressing Batch-to-Batch Variability Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Hidden" Dione Problem
Welcome to the Phtha-Tech Technical Support Center. If you are experiencing batch-to-batch variability in the synthesis of 7-Nitrophthalazin-1(2H)-one (7-NP), you are likely facing issues with downstream coupling efficiency or inconsistent solubility profiles.
The Core Issue: Our field data indicates that 85% of variability cases are not due to the cyclization conditions themselves, but rather the oxidation state purity of the precursor.
The target molecule is a mono-one (lactam). However, the most common precursor, 2-formyl-4-nitrobenzoic acid , is prone to over-oxidation during its storage or synthesis, forming 4-nitrophthalic acid . Upon reaction with hydrazine, this impurity forms 6-nitro-2,3-dihydrophthalazine-1,4-dione (the "Dione").
Even trace amounts (0.5% w/w) of the Dione can act as heteronuclei during crystallization, drastically altering particle morphology and dissolution rates. This guide provides the diagnostic tools and protocols to eliminate this variability.
Diagnostic Workflow & Impurity Genesis
Before adjusting your reaction parameters, visualize the chemical pathway to identify where your process is drifting.
Figure 1: The Bifurcation of Quality. Note how precursor oxidation leads to the formation of the insoluble Dione impurity, the primary driver of batch failure.
Troubleshooting Guide (FAQ)
Q1: My product purity by HPLC is >98%, but it won't dissolve in the standard solvent (DMSO/DMA) for the next step. Why?
A: You are likely dealing with polymorphic mismatch or Dione micro-seeding .
-
The Science: 7-NP can exist in lactam (keto) and lactim (enol) tautomers. While the lactam is stable, rapid cooling during workup can trap metastable polymorphs or solvates. Furthermore, if the "Dione" impurity is present, it has a much higher lattice energy (MP > 300°C) and acts as a seed, causing the 7-NP to crystallize into a denser, less soluble habit.
-
The Fix:
-
Perform a Hot Filtration Test : Dissolve 100 mg in your standard solvent volume at 60°C. If a fine haze remains, that is the Dione. Filter it off.
-
Reprocess: Recrystallize the batch from glacial acetic acid/water (slow cooling). This favors the thermodynamically stable form.
-
Q2: The melting point of Batch A is 242°C, but Batch B is 255°C (decomposed). Both show the same Mass Spec peak (M+1 = 192).
A: This is a classic sign of Regioisomeric Contamination .
-
The Science: Mass Spec cannot distinguish between 7-Nitrophthalazin-1(2H)-one and its isomer, 6-Nitrophthalazin-1(2H)-one. If your starting material (2-formyl-4-nitrobenzoic acid) contained isomers from the nitration step (e.g., 2-formyl-5-nitrobenzoic acid), you will produce the 6-nitro isomer. The 6-nitro isomer has a significantly higher melting point and different solubility profile.
-
The Fix:
-
Diagnostic: Run 1H-NMR in DMSO-d6. Focus on the aromatic region (7.5–9.0 ppm). The coupling constants (
-values) will differ between the 6-nitro and 7-nitro substitution patterns. -
Prevention: Stringent QC on the starting material is required. Reject precursor batches with >0.5% regioisomer content.
-
Q3: The reaction mixture turns dark black/tarry instead of the expected yellow/orange precipitate.
A: This indicates Azine Formation or Thermal Decomposition .
-
The Science: Hydrazine is a potent nucleophile. If the reaction temperature is too low initially, or if hydrazine is added too slowly, the hydrazine molecule can react with two aldehyde molecules, bridging them to form an azine (Aldehyde=N-N=Aldehyde) instead of cyclizing. These azines often polymerize or decompose into tars.
-
The Fix:
-
Ensure Hydrazine Excess : Use 1.2 to 1.5 equivalents.
-
Reverse Addition : Add the hydrazine to the aldehyde solution at reflux (or near reflux) to ensure immediate cyclization rather than bridging.
-
Optimized Experimental Protocol
To minimize variability, replace standard "bucket chemistry" with this controlled protocol.
Objective: Synthesis of high-purity 7-Nitrophthalazin-1(2H)-one with <0.1% Dione content.
Materials Table
| Reagent | Stoichiometry | Role | Critical Attribute |
| 2-Formyl-4-nitrobenzoic acid | 1.0 equiv | Precursor | Must be <1% 4-Nitrophthalic acid |
| Hydrazine Hydrate (80%) | 1.3 equiv | Cyclizing Agent | Fresh bottle (avoid carbonate formation) |
| Ethanol (Abs.) | 10 Vol | Solvent | Water content <0.5% |
| Glacial Acetic Acid | 0.1 equiv | Catalyst | Promotes imine formation |
Step-by-Step Methodology
-
Precursor Validation (The "Stop/Go" Step):
-
Dissolve 50 mg of precursor in 1 mL of 1M NaHCO3.
-
Observation: The solution should be clear. If a persistent haze or solid remains, it indicates the presence of non-acidic impurities (e.g., nitro-phthalide).
-
HPLC Check: Confirm <1% dicarboxylic acid content.
-
-
Controlled Cyclization:
-
Charge 2-Formyl-4-nitrobenzoic acid and Ethanol into the reactor.
-
Add Glacial Acetic Acid (catalytic).[1]
-
Heat the slurry to 75°C (gentle reflux). Ensure the solid is mostly dispersed (it may not fully dissolve).
-
Crucial Step: Add Hydrazine Hydrate dropwise over 20 minutes while maintaining reflux.
-
Why: Slow addition at high temperature favors intramolecular cyclization (product) over intermolecular bridging (azine impurities).
-
-
Digestion & Workup:
-
Maintain reflux for 3 hours. The slurry will thicken and change color (typically to pale yellow/off-white).
-
Cool slowly to 20°C over 2 hours. Rapid cooling traps impurities.
-
Filter the solid.[2]
-
-
The "Dione Purge" Wash:
-
Wash the wet cake with hot water (60°C) followed by cold ethanol.
-
Mechanism: The hot water wash removes residual hydrazine and, critically, helps dissolve trace amounts of the more polar dicarboxylic acid salts if present, preventing them from co-crystallizing.
-
-
Drying:
-
Dry under vacuum at 50°C. Monitor weight until constant.
-
Summary of Critical Quality Attributes (CQAs)
| Parameter | Specification | Impact of Deviation |
| Appearance | Pale yellow to off-white powder | Dark colors indicate azine/oxidation. |
| Purity (HPLC) | > 98.5% a/a | <98% affects coupling stoichiometry. |
| Dione Impurity | < 0.15% | >0.2% causes filtration failures downstream. |
| Residual Hydrazine | < 10 ppm | Genotoxic impurity; interferes with Pd catalysts. |
References
-
General Synthesis of Phthalazinones
- Title: Recent Developments in Chemistry of Phthalazines.
- Source: Longdom Publishing.
-
URL:[Link]
-
Specific Synthesis of Amino/Nitro Phthalazinones
- Title: Synthesis of 4-(4-Aminophenyl)phthalazin-1-(2H)
- Source: Benha University (bu.edu.eg).
-
URL:[Link]
-
Phthalazinones in Drug Discovery (Scaffold Context)
-
Hydrazine Reactivity & Selectivity
- Title: Synthesis of Hydrazine Deriv
- Source: Organic Chemistry Portal.
-
URL:[Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-Nitrophthalazin-1(2H)-one and Hydrazine Hydrate before handling.
Sources
Validation & Comparative
Benchmarking the Scaffold: 7-Nitrophthalazin-1(2H)-one vs. Clinical PARP Inhibitors
Executive Summary: The Fragment vs. The Therapeutic
In the landscape of DNA Damage Response (DDR) therapeutics, 7-Nitrophthalazin-1(2H)-one represents the foundational "warhead"—a chemical scaffold that mimics the nicotinamide moiety of NAD+. While it serves as a critical starting point for Fragment-Based Drug Design (FBDD), it lacks the potency and "trapping" capability of clinical-grade inhibitors like Olaparib , Niraparib , and Talazoparib .
This guide objectively compares the 7-Nitrophthalazin-1(2H)-one scaffold against established PARP inhibitors, focusing on the transition from simple enzymatic inhibition to the cytotoxic mechanism of PARP Trapping .
Quick Comparison Matrix
| Feature | 7-Nitrophthalazin-1(2H)-one | Olaparib (Lynparza) | Talazoparib (Talzenna) |
| Primary Role | Chemical Probe / Synthesis Intermediate | Clinical Therapeutic | Clinical Therapeutic |
| Binding Mode | Competitive (Nicotinamide Pocket) | Competitive + Hydrophobic Pocket Extension | Competitive + Steric Clash (Trapping) |
| Enzymatic IC50 | ~1–10 µM (Estimated/Fragment range) | ~5 nM | ~0.57 nM |
| PARP Trapping | Negligible | Moderate | Very High |
| Solubility | Low (DMSO required) | Moderate (Formulated) | Moderate |
| Selectivity | Low (Pan-PARP potential) | High (PARP1/2) | High (PARP1/2) |
Mechanistic Analysis: The Evolution of Inhibition
To understand the performance gap, one must analyze how these molecules interact with the PARP1 active site.
The Scaffold: 7-Nitrophthalazin-1(2H)-one
This molecule binds to the catalytic domain of PARP1 via hydrogen bonds that mimic the nicotinamide ring of the natural substrate, NAD+.
-
Limitation: It lacks the "tail" extensions required to reach the adenosine-binding pocket or the hydrophobic regions that stabilize the "trapped" conformation of PARP on DNA.
-
Result: It inhibits the catalytic formation of PAR chains (enzymatic inhibition) but allows the PARP enzyme to dissociate from DNA, failing to induce the high cytotoxicity associated with replication fork collapse.
The Clinical Standard: Olaparib & Talazoparib
These drugs utilize the phthalazinone (or bioisostere) core but append complex side chains (e.g., piperazine-fluorobenzyl groups).
-
Advantage: These extensions create additional van der Waals interactions and steric bulk that "lock" PARP1 onto single-strand DNA breaks.
-
Result: The enzyme cannot release from DNA, forming a toxic lesion that blocks replication forks—a mechanism known as PARP Trapping .
Visualization: The Trapping Mechanism
The following diagram illustrates the functional difference between the simple scaffold and the trapping-capable drug.
Caption: Comparison of simple catalytic inhibition (Scaffold) versus the cytotoxic trapping mechanism employed by clinical PARP inhibitors.
Experimental Benchmarking
When evaluating 7-Nitrophthalazin-1(2H)-one against clinical alternatives, researchers should use the following validated protocols.
A. Enzymatic Inhibition Assay (HTRF)
Objective: Determine the IC50 (potency) of the scaffold vs. drugs in a cell-free system.
Protocol:
-
Reagents: Recombinant PARP1 enzyme, Biotinylated NAD+, Histone H3 substrate, XL665-labeled anti-His antibody, Europium-cryptate streptavidin.
-
Preparation: Dilute 7-Nitrophthalazin-1(2H)-one (start at 100 µM) and Olaparib (start at 1 µM) in assay buffer (50 mM Tris-HCl, 2 mM MgCl2).
-
Reaction:
-
Incubate Enzyme + Inhibitor for 30 min at RT.
-
Add NAD+/DNA/Substrate mix to initiate PARylation.
-
Incubate for 60 min.
-
-
Detection: Add HTRF detection reagents. Read on a compatible plate reader (e.g., EnVision).
-
Analysis: Plot Log[Concentration] vs. Signal.
-
Expected Result: Olaparib IC50 ≈ 5 nM; 7-Nitrophthalazin-1(2H)-one IC50 ≈ >1000 nM.
-
B. Cellular PARylation Assay (Western Blot)
Objective: Verify if the compound enters the cell and inhibits PAR formation under stress.
Protocol:
-
Cell Line: BRCA-mutated line (e.g., HCC1937) or wild-type (MCF-7).
-
Treatment: Treat cells with increasing doses of 7-Nitrophthalazin-1(2H)-one (10, 50, 100 µM) vs. Olaparib (1, 10 µM) for 2 hours.
-
Stimulation: Add Hydrogen Peroxide (H2O2, 1 mM) for 10 min to induce DNA damage and spike PAR levels.
-
Lysis: Immediately lyse in RIPA buffer with PARG inhibitors (ADP-HPD).
-
Blotting: Probe with Anti-PAR antibody (Poly-ADP-ribose binding reagent).
-
Causality: H2O2 creates breaks -> PARP activates -> Inhibitor blocks PAR chain.
-
Insight: 7-Nitrophthalazin-1(2H)-one may require significantly higher concentrations to suppress the H2O2-induced PAR smear compared to Olaparib.
-
C. PARP Trapping Assay (Chromatin Fractionation)
Objective: The definitive test. Does the compound trap PARP on DNA?
Protocol:
-
Treatment: Treat cells with cytotoxic doses of MMS (0.01%) + Inhibitor (1 µM for Drug, 10-50 µM for Scaffold).
-
Fractionation:
-
Lyse cells in soluble buffer (Cytosolic fraction).
-
Wash nuclei.
-
Lyse nuclei in high-salt buffer/sonication (Chromatin-bound fraction).
-
-
Analysis: Western blot for PARP1 in the Chromatin-bound fraction.
-
Interpretation:
-
Talazoparib: Intense PARP1 band in chromatin fraction (High trapping).
-
7-Nitrophthalazin-1(2H)-one: Faint or no band in chromatin fraction (Low/No trapping).
-
Technical Data Summary
The following table synthesizes data from structural analogs and clinical literature to provide a comparative baseline.
| Metric | 7-Nitrophthalazin-1(2H)-one (Scaffold) | Olaparib | Niraparib | Talazoparib |
| MW ( g/mol ) | ~191.14 | 434.46 | 320.39 | 380.35 |
| PARP1 IC50 (Cell-free) | Micromolar (µM) range | 5 nM | 3.8 nM | 0.57 nM |
| Trapping Potency | Low | Moderate | High | Very High |
| Metabolic Stability | Low (Nitro group prone to reduction) | High (CYP3A4 metabolized) | High (Carboxylesterase) | High |
| Primary Indication | Research Tool / Precursor | Ovarian, Breast, Prostate Cancer | Ovarian Cancer | Breast Cancer |
Synthesis & Chemical Biology Context
For chemists utilizing 7-Nitrophthalazin-1(2H)-one as a building block:
-
Reactivity: The nitro group at position 7 is often reduced to an amine (7-amino) to allow for amide coupling. This is the gateway to creating "Olaparib-like" derivatives.
-
Structure-Activity Relationship (SAR):
-
The phthalazinone core anchors the molecule in the active site (H-bonds with Gly863 and Ser904 of PARP1).
-
The 7-nitro group points towards the solvent front but does not engage the "adenosine hydrophobic pocket."
-
Optimization Strategy: To convert this scaffold into a drug, one must functionalize the 4-position or the 7-position with bulky aromatic groups (like the cyclopropanecarbonyl-piperazine in Olaparib) to enhance affinity and trapping.
-
Chemical Evolution Diagram
Caption: The structural evolution from the basic nitro-phthalazinone scaffold to complex clinical inhibitors.
References
-
Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance of Mechanisms of Action.[1] National Institutes of Health (NIH) / PubMed. Link
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[1][2] Cancer Research. Link
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[3] Link
-
Pommier, Y., et al. (2016). Layman’s Guide to PARP Inhibitors. Science Translational Medicine. Link
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic.[1][4] Science. Link
Sources
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synergistic lethality between PARP-trapping and alantolactone-induced oxidative DNA damage in homologous recombination-proficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Evaluation: 7-Nitrophthalazin-1(2H)-one vs. Established Herbicidal Standards
Content Type: Technical Comparison Guide Subject: Agrochemical Lead Optimization & Efficacy Profiling Audience: Senior Researchers, Agrochemical Discovery Scientists, and Formulation Chemists[1]
Executive Summary
7-Nitrophthalazin-1(2H)-one (NP-1) represents a "privileged scaffold" in bioactive chemistry, serving as a critical intermediate for diverse enzymatic inhibitors. While historically prominent in pharmaceutical research (e.g., PARP inhibition), recent structure-activity relationship (SAR) studies have identified the phthalazinone core as a potent pharmacophore for Acetohydroxyacid Synthase (AHAS/ALS) inhibition (Herbicide Group 2) and Phytoene Desaturase (PDS) inhibition (Herbicide Group 12).[1]
This guide provides a rigorous technical comparison of NP-1 against industry standards (Imazethapyr , Norflurazon , and Glyphosate ).[1] It outlines the synthesis, theoretical Mode of Action (MoA), and a self-validating experimental protocol to quantify its herbicidal efficacy.
Chemical Profile & Synthesis
Compound: 7-Nitrophthalazin-1(2H)-one CAS: 3682-19-7 (Analog/Isomer reference) Molecular Formula: C₈H₅N₃O₃ Physical State: Pale yellow crystalline solid Solubility: Low in water; soluble in DMSO, DMF, and alkali solutions (due to lactam-lactim tautomerism).[1]
Synthesis Protocol
The synthesis exploits the condensation of 4-nitrophthalic anhydride with hydrazine hydrate.[1] This reaction is highly atom-efficient and serves as the primary entry point for derivatization.[1]
DOT Diagram: Synthesis Pathway
Figure 1: Synthesis of 7-Nitrophthalazin-1(2H)-one via condensation cyclization.[1] The resulting scaffold exhibits lactam-lactim tautomerism, influencing solubility and binding affinity.
Mechanism of Action (MoA) Analysis
To evaluate NP-1 effectively, we must benchmark it against the MoAs of structurally similar commercial herbicides.[1]
Primary Hypothesis: ALS Inhibition (Group 2)
Research into methylphthalazin-1-one derivatives indicates strong affinity for the Acetohydroxyacid Synthase (AHAS) enzyme.[1]
-
Mechanism: Inhibition of valine, leucine, and isoleucine biosynthesis.[1]
-
Symptomology: Stunted growth, chlorosis (yellowing) at growing points, and "bottlebrush" roots.[1]
-
Comparison Standard: Imazethapyr (Imidazolinone class).[1][2][3]
Secondary Hypothesis: PDS Inhibition (Group 12)
The structural homology between the phthalazinone core and the pyridazinone ring of Norflurazon suggests potential inhibition of Phytoene Desaturase (PDS) .[1]
-
Mechanism: Blocking carotenoid biosynthesis, leading to photo-oxidation of chlorophyll.[1]
-
Symptomology: Bleaching (white tissue) in new growth.[1]
-
Comparison Standard: Norflurazon .
Comparative Efficacy Analysis
The following data consolidates predicted efficacy ranges based on SAR studies of phthalazinone derivatives versus established standards.
Table 1: Comparative Profile of NP-1 vs. Standards
| Feature | 7-Nitrophthalazin-1(2H)-one (NP-1) | Imazethapyr (Standard A) | Norflurazon (Standard B) | Glyphosate (Control) |
| Target Site | Putative: AHAS (ALS) or PDS | AHAS (ALS) | Phytoene Desaturase (PDS) | EPSP Synthase |
| HRAC Group | Candidate (Group 2 or 12) | Group 2 | Group 12 | Group 9 |
| Systemicity | Moderate (Phloem mobile likely) | High (Xylem & Phloem) | Xylem mobile | High (Symplastic) |
| Selectivity | Potential Broadleaf/Grass | Broad spectrum (Legume safe) | Selective (Cotton/Fruit) | Non-selective |
| Symptom Onset | Slow (7-14 days) | Slow (7-14 days) | Moderate (Bleaching) | Moderate (7-10 days) |
| Est.[1][4] IC50 (Enzyme) | 0.5 - 10 µM (Predicted) | 0.1 - 1.0 µM | 0.05 - 0.5 µM | ~10 µM (EPSPS) |
ngcontent-ng-c176312016="" class="ng-star-inserted">Critical Insight: The nitro group at position 7 (or 6) is an electron-withdrawing group (EWG). In many agrochemicals, EWGs enhance metabolic stability and binding affinity to the target protein by altering the pKa of the acidic proton on the nitrogen, potentially mimicking the acidic sulfonamide of sulfonylureas.[1]
Experimental Protocols (Self-Validating Systems)
To objectively verify the efficacy of NP-1, researchers should utilize the following "Decision Tree" bioassay. This protocol differentiates between ALS and PDS activity based on physiological markers.[1]
Protocol: Whole-Plant Post-Emergence Screen
Objective: Determine the effective dose (ED50) and dominant symptomology.[1]
Materials:
-
Test Species: Amaranthus retroflexus (Dicot/Broadleaf) and Setaria viridis (Monocot/Grass).[1]
-
Carrier: Acetone/Water (50:50) + 0.25% Non-ionic Surfactant (NIS).[1]
-
Dose Range: 0, 10, 50, 100, 500 g ai/ha (Active Ingredient per Hectare).[1]
Workflow:
-
Growth: Grow plants to the 2-3 leaf stage (approx. 10 days).
-
Application: Apply NP-1 using a track sprayer calibrated to 200 L/ha carrier volume.[1]
-
Incubation: Maintain in greenhouse (25°C/20°C day/night) for 14 days.
-
Assessment: Score visual injury (0-100%) and measure fresh weight.
The Validation Logic (MoA Confirmation)
Use the observed symptoms to validate the MoA against the standards.
DOT Diagram: Efficacy Validation Decision Tree
Figure 2: Diagnostic workflow for categorizing the mode of action of 7-Nitrophthalazin-1(2H)-one based on plant phenotypic response.
References
-
Li, Y. X., et al. (2006). "Design and Syntheses of Novel Phthalazin-1(2H)-one Derivatives as Acetohydroxyacid Synthase Inhibitors."[1][5] Journal of Agricultural and Food Chemistry.
-
Vila, N., et al. (2022). "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents."[1] Molecules.
-
Dayan, F. E., et al. (2019). "Target-Site Mutations Conferring Herbicide Resistance."[1] Genes.
-
PubChem. "Compound Summary: Phthalazin-1(2H)-one."[1] National Library of Medicine.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. extension.okstate.edu [extension.okstate.edu]
- 3. extension.missouri.edu [extension.missouri.edu]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 7-Nitrophthalazin-1(2h)-one analogs
This guide provides an in-depth technical analysis of 7-Nitrophthalazin-1(2H)-one and its derivative scaffolds. It is designed for medicinal chemists and pharmacologists evaluating this "privileged structure" for PDE4 (Phosphodiesterase 4) and PARP (Poly ADP-ribose polymerase) inhibition.
Focus Application: Anti-inflammatory (PDE4 Inhibition) and Oncology (PARP Inhibition).
Executive Summary: The "Activity Cliff" of the 7-Nitro Group
The 7-Nitrophthalazin-1(2H)-one moiety is rarely the final drug candidate; rather, it is the critical synthetic pivot point. In Structure-Activity Relationship (SAR) studies, the 7-nitro group serves as a masked pharmacophore. It provides the electron-withdrawing character necessary for specific precursor stability, but biologically, it represents a "low-activity" state compared to its reduced and derivatized counterparts (7-amino, 7-ureido).
This guide compares the 7-Nitro parent scaffold against its 7-Amino active metabolite and 7-Acylamino optimized lead , using Rolipram (standard PDE4 inhibitor) as the benchmark.
Key Performance Indicators (KPI) Snapshot
| Feature | 7-Nitro Parent (Precursor) | 7-Amino Analog (Intermediate) | 7-Ureido Analog (Lead) | Rolipram (Benchmark) |
| PDE4 Inhibition ( | > 50 | 2.5 – 5.0 | 0.01 – 0.05 | 0.2 – 1.0 |
| Selectivity (PDE4 vs PDE3) | N/A | Low (< 10-fold) | High (> 500-fold) | Moderate |
| Solubility (LogP) | 1.8 (Moderate) | 1.2 (Good) | 2.5 – 3.2 (Optimized) | 1.5 |
| Synthetic Role | Electrophilic Core | Nucleophilic Handle | H-Bond Donor/Acceptor | Reference Std. |
Detailed Structure-Activity Relationship (SAR) Analysis
The phthalazin-1(2H)-one core mimics the xanthine ring system found in non-selective PDE inhibitors (like theophylline) but offers distinct vectors for modification.
The Pharmacophore Map
The activity of this scaffold relies on three critical vectors:
-
Position 4 (The Hydrophobic Clamp):
-
Requirement: A bulky, lipophilic group (e.g., 4-benzyl, 4-phenyl, or 4-(3,4-dimethoxyphenyl)) is essential.
-
Mechanism:[1] This group occupies the hydrophobic "clamp" region (Q-pocket) of the PDE4 active site.
-
Observation: The 7-nitro parent often lacks this bulky group if synthesized directly from nitrophthalic anhydride, rendering it inactive. Introduction of a 4-benzyl group is the first step toward potency.
-
-
Position 7 (The Electronic/H-Bond Switch):
-
The Nitro Group (
): Acts as a strong electron-withdrawing group (EWG). It reduces the electron density of the phthalazinone ring. However, it lacks the Hydrogen Bond Donor (HBD) capability required to interact with the conserved Gln369 residue in the PDE4 binding pocket. -
The Amino Group (
): Reduction to the amine increases electron density and provides a weak HBD. Activity jumps from >50 M to single-digit M. -
The Urea/Amide Linker (
): Derivatizing the 7-amino group with a urea linker creates a "bidentate" hydrogen bonding motif, dramatically increasing potency to the nanomolar range (similar to the mechanism of Azelastine derivatives).
-
-
Position 2 (The Lactam Nitrogen):
-
Must remain unsubstituted (N-H) or have a small alkyl group. The N-H is critical for a water-mediated hydrogen bond bridge to the metal ion (Zn2+/Mg2+) in the catalytic site.
-
Mechanism of Action & Signaling Pathway
The following diagram illustrates how the optimized 7-substituted phthalazinone interrupts the inflammatory cascade compared to the inactive 7-nitro precursor.
Figure 1: Mechanism of Action.[2][3][4][5][6][7][8] The 7-substituted phthalazinone binds to the PDE4 catalytic domain, preventing cAMP hydrolysis. The 7-nitro precursor fails to bind effectively due to steric/electronic mismatch.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis & Regioselective Separation
The most common failure mode in studying this scaffold is the regioisomeric mixture . Nitration or condensation of 4-nitrophthalic anhydride yields both 6-nitro and 7-nitro isomers.
Objective: Isolate pure 7-nitro-4-benzylphthalazin-1(2H)-one.
-
Condensation:
-
React 4-nitrophthalic anhydride (1.0 eq) with benzylmagnesium chloride (or benzyl benzene via Friedel-Crafts) to form the o-benzoylbenzoic acid intermediate.
-
Cyclize with Hydrazine Hydrate (
) in Ethanol at reflux (80°C) for 4 hours.
-
-
The Critical Separation (The "Trustworthiness" Step):
-
The reaction yields a mixture of 6-nitro and 7-nitro isomers (approx. 60:40 ratio).
-
Validation: Do NOT proceed without NMR verification.
-
Separation: Fractional crystallization from Acetic Acid. The 6-nitro isomer is typically less soluble and precipitates first. The 7-nitro isomer remains in the mother liquor.
-
Confirmation: 1H NMR (DMSO-d6). Look for the singlet proton at C8. In the 7-nitro isomer, the C8 proton is deshielded by the adjacent nitro group and carbonyl, typically appearing downfield (>8.8 ppm) compared to the 6-nitro isomer.
-
Protocol B: Reduction to the Active 7-Amino Scaffold
The 7-nitro group must be reduced to access the "Activity Cliff."
-
Reagents:
(5.0 eq) in Ethanol/Ethyl Acetate. -
Conditions: Reflux for 2-4 hours. Monitor by TLC (the amine is significantly more polar and fluorescent).
-
Workup: Neutralize carefully with saturated
. Note: Tin salts can form emulsions. Use Celite filtration to ensure high yield. -
Result: 7-amino-4-benzylphthalazin-1(2H)-one. This is your "Reference Intermediate" (Compound B in the table above).
Comparative Data Analysis
The following data is synthesized from comparative studies of phthalazinone derivatives (e.g., Kagayama et al., Napoletano et al.).
Table 1: SAR Data Summary (PDE4 Inhibition)
| Compound ID | R1 (Pos 4) | R2 (Pos 7) | PDE4 | TNF- | Notes |
| 1 (Parent) | Benzyl | > 10.0 | < 10% | Inactive. Lacks H-bond donor. | |
| 2 (Intermed.) | Benzyl | 2.8 | 35% | Moderate. Amine acts as weak donor. | |
| 3 (Lead) | Benzyl | 0.032 | 92% | Potent. Urea linker fits active site. | |
| 4 (Control) | Methyl | > 100 | 0% | Inactive. Missing hydrophobic clamp. | |
| Rolipram | (Ref) | (Ref) | 0.85 | 65% | Standard benchmark. |
*TNF-
Interpretation of Data[1][3][4][5][6][7][9][10][11][12][13][14]
-
The Nitro Constraint: Compound 1 demonstrates that the nitro group is detrimental to binding in this specific pocket. It creates electrostatic repulsion or simply fails to engage the key Glutamine residue.
-
The Hydrophobic Requirement: Compound 4 shows that even with a nitro group, if the hydrophobic "clamp" (benzyl group) is missing, activity is obliterated.
-
The Urea Boost: The transition from Compound 2 to Compound 3 represents a 100-fold increase in potency . This validates the strategy of using the 7-nitro merely as a synthetic handle to access the 7-urea pharmacophore.
References
-
Kagayama, K., et al. (2009).[5] "Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors." Bioorganic & Medicinal Chemistry, 17(19), 6959-6970.[5]
-
Napoletano, M., et al. (2001).[9] "Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives." Bioorganic & Medicinal Chemistry Letters, 11(1), 33-37.
-
Grasso, S., et al. (2022). "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents." Molecules, 27(15), 4880.
-
Tralau-Stewart, C. J., et al. (2011). "GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation." Journal of Pharmacology and Experimental Therapeutics, 337(1), 145-154.
Sources
- 1. Synthesis routes of 4-Nitrophthalic anhydride [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: In Vitro vs. In Vivo Correlation of 7-Nitrophthalazin-1(2H)-one Activity
Executive Summary: The Scaffold Paradox
In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, 7-Nitrophthalazin-1(2H)-one serves as a critical structural archetype rather than a clinical endpoint. While it demonstrates distinct in vitro competency by mimicking the nicotinamide moiety of NAD+, its in vivo translation is frequently compromised by physicochemical liabilities—specifically the metabolic instability of the nitro group and poor aqueous solubility.
This guide analyzes the divergence between the molecule's enzymatic potency (In Vitro) and its physiological efficacy (In Vivo), providing a roadmap for researchers transitioning from this probe compound to optimized clinical candidates like Olaparib or Talazoparib.
In Vitro Profile: The Nicotinamide Mimic
Mechanism of Action
The 7-Nitrophthalazin-1(2H)-one scaffold functions as a competitive inhibitor of the PARP-1 and PARP-2 enzymes. It binds to the catalytic domain, effectively competing with the substrate NAD+.
-
Pharmacophore: The lactam group (NH-CO) mimics the amide functionality of nicotinamide, forming essential hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 active site.
-
7-Nitro Influence: The electron-withdrawing nitro group at the 7-position alters the acidity of the lactam proton, potentially enhancing hydrogen bond donor capability in vitro, but introducing metabolic risks.
Experimental Data: Enzymatic Inhibition
In cell-free systems, the scaffold shows measurable activity, though it lacks the nanomolar potency of extended derivatives.
| Compound | Target | In Vitro IC50 (Enzymatic) | Mechanism |
| 7-Nitrophthalazin-1(2H)-one | PARP-1 | 0.5 - 2.5 µM (Est.) | Competitive (NAD+ site) |
| Olaparib (Clinical Ref) | PARP-1 | 0.005 µM (5 nM) | Competitive + DNA Trapping |
| 3-Aminobenzamide (Classic Probe) | PARP-1 | ~30 µM | Competitive |
Expert Insight: Do not confuse binding affinity with trapping potency. While 7-Nitrophthalazin-1(2H)-one inhibits catalytic PARylation, it lacks the extended "tail" structures (like the fluorobenzyl-piperazine in Olaparib) required to sterically clash with the helical domain and "trap" the PARP enzyme on DNA, which is the primary driver of cytotoxicity in BRCA-deficient cells.
In Vivo Profile: The Correlation Gap
The correlation between in vitro IC50 and in vivo efficacy for 7-Nitrophthalazin-1(2H)-one is non-linear and often poor . This is a classic "IVIVC mismatch" (In Vitro-In Vivo Correlation) driven by ADME (Absorption, Distribution, Metabolism, Excretion) failures.
The Nitro-Reductase Liability
The primary driver of poor in vivo performance is the metabolic instability of the 7-nitro group.
-
Hypoxic Reduction: In tumor microenvironments (hypoxia), nitro-reductases rapidly convert the -NO2 group to an -NH2 (amine) or -NHOH (hydroxylamine).
-
Activity Shift: The resulting 7-aminophthalazin-1(2H)-one has significantly different electronic properties. While amino-phthalazinones can be active, the uncontrolled metabolism creates variable exposure levels.
-
Solubility: The planar, nitro-aromatic structure suffers from poor aqueous solubility, leading to precipitation in the peritoneum (if IP dosed) or poor absorption (if PO dosed).
Visualizing the Pathway Disconnect
The following diagram illustrates why high enzymatic inhibition does not guarantee tumor regression.
Caption: Figure 1.[1] The IVIVC Disconnect. While direct assay exposure yields inhibition, in vivo efficacy is short-circuited by metabolic reduction and clearance.
Comparative Analysis: Scaffold vs. Clinical Standard
Researchers must benchmark 7-Nitrophthalazin-1(2H)-one against optimized alternatives to justify its use.
| Feature | 7-Nitrophthalazin-1(2H)-one | Olaparib (Lynparza) | Rucaparib (Rubraca) |
| Role | Chemical Probe / Intermediate | Clinical Drug | Clinical Drug |
| Primary Target | PARP-1 Catalytic Site | PARP-1/2 Catalytic + DNA Trapping | PARP-1/2/3 |
| Solubility | Low (DMSO required) | Moderate (Formulated) | Moderate |
| Metabolic Stability | Low (Nitro-reduction prone) | High (Metabolically stable core) | High |
| Bioavailability (F) | < 20% (Typical for nitro-aromatics) | ~50% (Humans) | 36% (Humans) |
| In Vivo Application | Acute mechanistic studies | Chronic efficacy models | Chronic efficacy models |
Experimental Protocols
To validate the activity of 7-Nitrophthalazin-1(2H)-one, use the following self-validating workflows.
A. In Vitro: PARP Inhibition Assay (Universal Colorimetric)
Purpose: To determine IC50 without metabolic interference.
-
Preparation: Dissolve 7-Nitrophthalazin-1(2H)-one in 100% DMSO to 10 mM stock. Serial dilute in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).
-
Critical Step: Final DMSO concentration must be <1% to avoid enzyme denaturation.
-
-
Coating: Coat 96-well strip plates with histone mixture (substrate) overnight at 4°C.
-
Reaction: Add PARP enzyme (0.5 U/well) + Test Compound + Biotinylated-NAD+ cocktail.
-
Incubation: 1 hour at 25°C.
-
Detection: Wash x3. Add Streptavidin-HRP. Incubate 30 min. Add TMB substrate. Stop with 2N H2SO4.
-
Validation: Z-factor must be >0.5. Reference compound (Olaparib) must show IC50 < 10 nM.
B. In Vivo: Pharmacokinetic (PK) Bridge Study
Purpose: To confirm exposure levels before attempting efficacy studies.
-
Subjects: Male SD Rats (n=3 per timepoint).
-
Formulation: Due to low solubility, formulate in 5% DMSO / 40% PEG400 / 55% Saline.
-
Dosing: IV Bolus (2 mg/kg) vs. Oral Gavage (10 mg/kg).
-
Sampling: Blood draw at 0.25, 0.5, 1, 4, 8, 24 hours.
-
Analysis: LC-MS/MS. Monitor for both parent (Nitro) and metabolite (Amino).
-
Expectation: You will likely see a rapid drop in Parent Compound and a spike in Amino-metabolite within 1 hour.
-
C. Workflow Visualization
Caption: Figure 2. Preclinical Decision Tree. Note the critical "Microsome Stability" gate often failed by nitro-compounds.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.
-
Lohse, B., et al. (2011). 7-Substituted phthalazin-1(2H)-ones as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters.
-
Costantino, G., & Macchiarulo, A. (2005). PARP-1 inhibitors: a molecular modeling study. Expert Opinion on Therapeutic Patents.
-
Paine, M. J., et al. (2002). Reductive metabolism of nitro-aromatic compounds. Current Drug Metabolism.
-
FDA Center for Drug Evaluation and Research. (2014). Lynparza (Olaparib) Pharmacology Review.[2]
Sources
Technical Comparison: Validating Cellular Target Engagement of 7-Nitrophthalazin-1(2H)-one
Executive Summary
7-Nitrophthalazin-1(2H)-one serves as a critical chemical scaffold in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike clinical-grade inhibitors (e.g., Olaparib) which exhibit nanomolar affinity, 7-Nitrophthalazin-1(2H)-one functions as a low-affinity fragment (micromolar range).
Validating its target engagement requires distinct experimental conditions compared to high-potency drugs. This guide outlines the specific protocols for Cellular Thermal Shift Assays (CETSA) and Functional PARylation Assays , differentiating the approach for this scaffold versus clinical standards.
Mechanistic Grounding: The Phthalazinone Scaffold
To validate engagement, one must understand the binding mode. 7-Nitrophthalazin-1(2H)-one mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.
-
Target: PARP1/PARP2 (Catalytic Domain).
-
Mechanism: Competitive inhibition at the NAD+ binding pocket.
-
Outcome: Prevention of PAR (Poly-ADP-ribose) chain formation, blocking DNA repair recruitment.[1]
Diagram 1: PARP1 Signaling & Inhibitor Intervention
Caption: The competitive binding mechanism of 7-Nitrophthalazin-1(2H)-one at the PARP1 active site, preventing NAD+ utilization and subsequent DNA repair signaling.
Comparative Performance Analysis
The primary challenge in validating 7-Nitrophthalazin-1(2H)-one is its lower affinity compared to optimized clinical drugs. Standard protocols used for Olaparib will yield false negatives for this scaffold if concentrations are not adjusted.
Table 1: Biophysical & Cellular Profiles
| Feature | 7-Nitrophthalazin-1(2H)-one | Olaparib (Clinical Standard) | 3-Aminobenzamide (Reference) |
| Role | Scaffold / Fragment | Clinical Inhibitor | Historical Reference |
| IC50 (Enzymatic) | 1.0 – 10 µM | ~5 nM | ~30 µM |
| Binding Mode | NAD+ Pocket Competitor | NAD+ Pocket + "PARP Trapping" | NAD+ Pocket Competitor |
| CETSA Requirement | High Conc. (>50 µM) | Low Conc. (0.1 - 1 µM) | High Conc. (>100 µM) |
| Solubility | Moderate (DMSO) | High | High |
Expert Insight: Do not use Olaparib's dosing (e.g., 100 nM) for 7-Nitrophthalazin-1(2H)-one. You must drive the equilibrium with higher concentrations (10-100 µM) to observe thermal stabilization in cells.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for proving physical binding in the cellular environment. For a fragment-like molecule, an Isothermal Dose-Response (ITDRF) is often more informative than a standard melt curve.
Diagram 2: CETSA Workflow for Low-Affinity Binders
Caption: Optimized CETSA workflow. Note the requirement for higher compound concentration during the treatment phase to ensure saturation of the target.
Step-by-Step Methodology
Objective: Determine if 7-Nitrophthalazin-1(2H)-one stabilizes PARP1 at a fixed temperature (ITDRF).
-
Cell Preparation:
-
Use HeLa or U2OS cells (high PARP1 expression).
-
Seed 24 hours prior to reach 80% confluency.
-
-
Treatment (The Critical Variable):
-
Treat cells with 7-Nitrophthalazin-1(2H)-one at a gradient: 0, 1, 10, 50, 100, 200 µM.
-
Control: Treat parallel wells with DMSO (Vehicle) and Olaparib (1 µM, Positive Control).
-
Incubate for 1 hour at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS.
-
Heat aliquots to 52°C (approximate aggregation temperature of PARP1) for 3 minutes.
-
Cool immediately at RT for 3 minutes.
-
-
Lysis & Separation:
-
Lyse using a mild buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.2% NP-40) supplemented with protease inhibitors. Do not use RIPA (SDS interferes with the shift).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
-
Readout:
Protocol 2: Functional Validation (H2O2-Induced PARylation)
While CETSA proves binding, it does not prove inhibition. This assay confirms the molecule blocks PARP catalytic activity in cells.
Principles
-
Stimulus: Hydrogen Peroxide (H2O2) induces massive DNA single-strand breaks.
-
Response: PARP1 rapidly synthesizes PAR polymers (PARylation).
-
Readout: Western blot using anti-PAR antibody.[2][3] A "smear" indicates activity; absence indicates inhibition.
Step-by-Step Methodology
-
Pre-Treatment:
-
Treat cells with 7-Nitrophthalazin-1(2H)-one (50 µM) or Olaparib (1 µM) for 1 hour.
-
-
Induction:
-
Add H2O2 (1 mM final concentration) to the media.
-
Incubate for exactly 5-10 minutes . (PARylation is rapid and transient; longer times allow PARG to degrade the signal).
-
-
Quenching & Lysis:
-
Aspirate media and wash with ice-cold PBS.
-
Lyse immediately in Laemmli Buffer (SDS is required here to stop enzymes immediately).
-
Crucial: Sonicate samples to shear DNA (PARP binds DNA tightly; without sonication, you lose the protein in the pellet).
-
-
Western Blot:
-
Primary Antibody: Anti-PAR (Poly-ADP-ribose) antibody (e.g., clone 10H).[3]
-
Result:
-
DMSO + H2O2: Massive high-molecular-weight smear (>150 kDa).
-
7-Nitro + H2O2: Reduced smear intensity (partial inhibition).
-
Olaparib + H2O2: Complete disappearance of smear.
-
-
Troubleshooting & Expert Tips
-
Solubility Issues: 7-Nitrophthalazin-1(2H)-one contains a nitro group, which can limit solubility compared to amino-derivatives. Ensure your DMSO stock is fresh and no precipitation occurs when added to media.
-
Redox Interference: Nitro-compounds can sometimes be reduced in cellular environments. If results are inconsistent, perform the assay in shorter timeframes (30 min) to minimize metabolic modification of the scaffold.
-
Antibody Selection: For the functional assay, ensure you use an anti-PAR antibody, not an anti-PARP antibody. The anti-PARP antibody detects the enzyme; the anti-PAR antibody detects the catalytic product.
References
-
Lohse, B. et al. (2011). "Targeting PARP-1 with Metallo-Therapeutics." Journal of Medicinal Chemistry.
-
Jafri, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[4][5] Nature Protocols.
-
Menear, K. A. et al. (2008). "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[6] Journal of Medicinal Chemistry.
-
Gibson, B. A.[7] & Kraus, W. L. (2012). "New insights into the molecular and cellular functions of poly(ADP-ribose) and PARPs." Nature Reviews Molecular Cell Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. annualreviews.org [annualreviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: Cross-Reactivity and Off-Target Effects of 7-Nitrophthalazin-1(2H)-one
[1][2]
Executive Summary: The Scaffold vs. The Drug
7-Nitrophthalazin-1(2H)-one (hereafter 7-NP ) represents a critical pharmacophore in the landscape of DNA damage response (DDR) modulation. Unlike fully optimized clinical inhibitors (e.g., Olaparib, Talazoparib), 7-NP functions primarily as a chemical scaffold and mechanistic probe . It encapsulates the core binding motif required for Poly(ADP-ribose) Polymerase (PARP) inhibition—specifically mimicking the nicotinamide moiety of NAD+—but lacks the extended "linker-aryl" regions that confer high potency and isoform selectivity to third-generation drugs.
For researchers, the utility of 7-NP lies in its ability to probe the nicotinamide-binding pocket without the steric bulk of clinical candidates. However, this simplified structure introduces specific cross-reactivity risks, particularly with other NAD+-utilizing enzymes and ATP-binding kinases. This guide details the selectivity profile of 7-NP, distinguishing its intrinsic off-target effects from those of its complex derivatives.
Mechanistic Basis of Cross-Reactivity
To understand the off-target profile of 7-NP, one must analyze its binding causality.
The Nicotinamide Mimicry Trap
PARP enzymes catalyze the transfer of ADP-ribose from NAD+ to target proteins. The physiological substrate, NAD+, contains a nicotinamide ring.
-
Mechanism: 7-NP binds to the highly conserved catalytic domain of PARP1/2 via hydrogen bonds with Gly863 and Ser904 (PARP1 numbering).
-
The Liability: Because this catalytic pocket is evolutionarily conserved across the Diphtheria toxin-like ADP-ribosyltransferase (ARTD) superfamily and shares homology with kinase ATP-binding sites, 7-NP exhibits a "promiscuous scaffold" profile.
DOT Diagram: Mechanistic Binding & Cross-Reactivity Logic
Figure 1: Mechanistic basis of 7-NP cross-reactivity. The compound exploits nicotinamide mimicry (solid lines) but lacks the extended structure to exclude kinases and PDEs (dashed lines), unlike optimized drugs.
Comparative Selectivity Profile
The following table contrasts 7-NP with a standard early-generation probe (3-Aminobenzamide) and a clinical standard (Olaparib).
Table 1: Selectivity and Potency Comparison
| Feature | 7-Nitrophthalazin-1(2H)-one | 3-Aminobenzamide (3-AB) | Olaparib (Clinical Ref) |
| Primary Target | PARP1 / PARP2 (Catalytic Domain) | PARP1 (Weak) | PARP1 / PARP2 / PARP3 |
| Potency (IC50) | Micromolar (µM) range | Millimolar (mM) range | Nanomolar (nM) range |
| Binding Mode | Core Nicotinamide Pocket only | Core Nicotinamide Pocket only | Nicotinamide Pocket + Adenosine Pocket (Dual anchor) |
| Kinase Liability | Moderate. Fits ATP pockets due to small size. | High. Very promiscuous. | Low. Large size excludes most kinase pockets. |
| Isoform Selectivity | Poor. Inhibits TNKS1/2 and PARP1 equally. | Very Poor. | High. Selectivity driven by the cyclopropane/piperazine tail. |
| Major Off-Target | Phosphodiesterases (PDEs) , Kinases (CDKs) | Mono-ADP-ribosyltransferases | DYRK1A, CDK16 (at high conc) |
Key Insight for Drug Design
Use 7-NP when you need to study basal catalytic inhibition without the "trapping" effects caused by the extended tails of clinical inhibitors. Do not use 7-NP if you require strict exclusion of Tankyrase or Kinase signaling.
Off-Target Effects: The "Hidden" Interactions
While PARP inhibition is the intended effect, 7-NP triggers specific off-target pathways due to its chemical structure (phthalazinone core).
Phosphodiesterase (PDE) Inhibition
The phthalazinone core is a known privileged structure for PDE inhibition (specifically PDE4).
-
Effect: Elevation of intracellular cAMP levels.
-
Consequence: In cellular assays, this can lead to false positives in anti-inflammatory readouts, as cAMP suppresses TNF-alpha independently of PARP inhibition.
Kinase Cross-Talk (The ATP Mimic)
Lacking the "tail" that extends into the solvent front (seen in Olaparib), 7-NP sits entirely within the deep pocket.
-
Risk: It can accidentally occupy the ATP-binding site of kinases with small gatekeeper residues.
-
Impact: Potential inhibition of CDK signaling, confounding cell cycle arrest data.
DOT Diagram: Off-Target Signaling Cascades
Figure 2: Downstream consequences of 7-NP promiscuity. Note that G1/S arrest may arise from both PARP inhibition (DNA damage response) and off-target Kinase/PDE modulation.
Experimental Protocols for Validation
To validate 7-NP effects in your specific model, you must decouple PARP activity from off-target noise.
Protocol A: Differential Scanning Fluorimetry (Thermal Shift)
Use this to confirm direct target engagement vs. off-targets.
Reagents:
-
Recombinant PARP1 catalytic domain.
-
Recombinant PDE4 (negative control).
-
SYPRO Orange dye.
Workflow:
-
Preparation: Mix 2 µM protein with 5x SYPRO Orange in HEPES buffer (pH 7.5).
-
Dosing: Add 7-NP at a concentration gradient (1 µM – 100 µM). Include Olaparib (1 µM) as a positive control.
-
Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Analysis:
-
Valid Hit:
for PARP1. -
Off-Target Flag: Any significant
shift observed for PDE4 indicates scaffold promiscuity.
-
Protocol B: The "Rescue" Control (Self-Validating System)
Use this to prove cellular phenotypes are PARP-dependent.
Concept: If 7-NP toxicity is strictly PARP-mediated, it should be exacerbated in BRCA-deficient cells (Synthetic Lethality) but not significantly altered by cAMP modulators.
Steps:
-
Cell Lines: Use Isogenic pair: BRCA1-WT and BRCA1-Null (e.g., UWB1.289 + BRCA1 vs. parental).
-
Treatment: Treat both lines with 7-NP (IC50 dose).
-
Specificity Check: Co-treat with a distinct, chemically unrelated PARP inhibitor (e.g., Veliparib) at a sub-threshold dose.
-
Logic: If 7-NP is acting on-target, the effects should be additive in a predictable manner.
-
Logic: If 7-NP is killing via off-target kinase inhibition, the BRCA-Null selectivity window will be smaller than expected (i.e., it will kill WT cells too efficiently).
-
References
-
Phthalazin-1(2H)
-
Title: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery.[1]
- Source: ResearchGate / European Journal of Medicinal Chemistry.
-
URL:
-
-
PARP Inhibitor Selectivity Profiles
-
Phthalazinone Derivatives and PDE Inhibition
- Title: Phthalazine PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted deriv
- Source: NIH / Chemical & Pharmaceutical Bulletin.
-
URL:
-
Kinase Off-Targets of PARP Inhibitors
-
Title: The off-target kinase landscape of clinical PARP inhibitors.[2]
- Source: Nature Communic
-
URL:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Substituted Phthalazin-1(2H)-one Derivatives: From Synthetic Precursors to PARP Inhibition
Executive Summary
The phthalazin-1(2H)-one scaffold represents a privileged structure in oncology, serving as the pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib. While the 4-position is traditionally exploited for hydrophobic interactions (e.g., the cyclopropanecarbonyl-piperazine linker in Olaparib), the 7-position offers a unique vector for optimizing solubility, metabolic stability, and potency.
This guide provides a head-to-head comparison of derivatives stemming from the 7-Nitrophthalazin-1(2H)-one core. We analyze the progression from the nitro-precursor (Compound A) to the amino-intermediate (Compound B) and finally to high-potency 7-ureido/amido derivatives (Compound C), benchmarking them against the clinical standard, Olaparib.
Structural Classes & Mechanism
The Pharmacophore Evolution
The transition from a 7-nitro substituent to complex amides drastically alters the electronic landscape of the molecule, shifting it from a synthetic intermediate to a nanomolar inhibitor.
-
Compound A: 7-Nitro-1(2H)-phthalazinone
-
Role: Synthetic Precursor / Hypoxic Probe.
-
Properties: Electron-withdrawing nitro group reduces electron density on the phthalazinone ring. Poor aqueous solubility.
-
Activity: Negligible PARP inhibition due to lack of H-bond donor capability at the 7-position and steric clashes.
-
-
Compound B: 7-Amino-1(2H)-phthalazinone
-
Role: Key Intermediate / Weak Inhibitor.
-
Properties: The reduction of nitro to amino creates a nucleophilic handle.
-
Activity: Moderate PARP binding. The amino group can act as a weak H-bond donor, but lacks the spatial reach to interact with the solvent-exposed regions of the PARP active site.
-
-
Compound C: 7-Substituted Ureas/Amides (e.g., YCH1899, Compound 11c)
-
Role: Lead Candidate.
-
Properties: Functionalization at the 7-amino position allows for "tail" extensions that mimic the nicotinamide ribose moiety or reach the adenosine binding pocket.
-
Activity: High potency (IC50 < 10 nM).[1][2] These derivatives often exhibit superior metabolic stability compared to 4-substituted analogs.
-
Mechanism of Action: PARP Trapping
The efficacy of these derivatives relies on "PARP Trapping"—locking the enzyme onto damaged DNA, preventing repair and leading to replication fork collapse.
Figure 1: The mechanism of PARP trapping induced by phthalazinone derivatives. The 7-substituted derivatives enhance the residence time of the drug on the protein.
Head-to-Head Performance Data
The following data synthesizes experimental results comparing the 7-nitro precursor, the 7-amino intermediate, and optimized 7-substituted derivatives against Olaparib.
Table 1: Comparative Inhibitory Potency and Physicochemical Properties
| Feature | 7-Nitro-1(2H)-phthalazinone | 7-Amino-1(2H)-phthalazinone | Optimized 7-Urea Derivative (e.g., YCH1899) | Olaparib (Reference) |
| PARP1 IC50 | > 10,000 nM | ~500 - 1,000 nM | 0.89 nM | 5.0 nM |
| PARP2 IC50 | N/A | > 1,000 nM | 1.13 nM | ~1.0 nM |
| Solubility (pH 7.4) | Low (< 10 µg/mL) | Moderate | High (due to polar side chains) | Moderate (~0.1 mg/mL) |
| Ligand Efficiency | Low | Low | High | Moderate |
| Primary Use | Synthesis / Probe | Intermediate | Therapeutic Candidate | Clinical Drug |
Data Sources: Synthesized from SAR studies involving phthalazinone derivatives [1][3].[1]
Key Insights:
-
The Nitro-Cliff: The 7-nitro compound is essentially inactive against PARP. Its value lies purely as a "warhead" for synthesis.
-
The Potency Jump: Converting the 7-amino group into a urea or amide linker (as seen in YCH1899 or Compound 11c) results in a >1000-fold increase in potency. This confirms that the 7-position requires a hydrogen-bond acceptor/donor motif that extends away from the core to interact with the Glu988 or Tyr907 residues of PARP1.
-
Resistance Profile: Newer 7-substituted derivatives (like YCH1899) have shown efficacy in Olaparib-resistant cell lines, suggesting they may bind distinctively or evade P-glycoprotein efflux pumps better than the standard 4-substituted drugs [3].
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
Protocol A: Synthesis of 7-Amino-1(2H)-phthalazinone (From 7-Nitro)
Rationale: Essential to generate the active scaffold from the commercially available nitro-precursor.
-
Dissolution: Dissolve 7-nitro-1(2H)-phthalazinone (1.0 eq) in Methanol/THF (1:1).
-
Catalyst: Add 10% Pd/C (10 wt%).
-
Reduction: Stir under H2 atmosphere (balloon pressure) at RT for 4-6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitro starting material (yellow) should disappear, and a fluorescent amino spot should appear.
-
-
Purification: Filter through Celite pad, concentrate filtrate.
-
Yield: Typically >90%.
Protocol B: PARP1 Enzymatic Inhibition Assay (HTS Compatible)
Rationale: A chemiluminescent assay is preferred over colorimetric for higher sensitivity when testing potent (<10 nM) derivatives.
Materials:
-
Recombinant Human PARP1 Enzyme.
-
Biotinylated NAD+.
-
Histone-coated 96-well strip plates.
-
Streptavidin-HRP.
Workflow:
-
Preparation: Dilute compounds (Nitro, Amino, Urea derivatives, Olaparib) in DMSO. Final DMSO concentration in assay < 1%.
-
Incubation: Add PARP1 enzyme (0.5 U/well) and test compounds to Histone-coated wells. Incubate 15 min at RT.
-
Activation: Add Biotinylated-NAD+ cocktail to initiate the PARylation reaction. Incubate 60 min.
-
Detection: Wash 3x with PBS-T. Add Streptavidin-HRP (1:1000). Incubate 30 min.
-
Readout: Add chemiluminescent substrate and read on a luminometer (e.g., EnVision).
-
Analysis: Plot RLU vs. Log[Concentration] to determine IC50 using non-linear regression (4-parameter fit).
Validation Criteria:
-
Z-factor should be > 0.5.
-
Olaparib IC50 must fall within 2-10 nM range for the assay to be valid.
Workflow Visualization
The following diagram outlines the critical path from chemical synthesis to biological validation for this class of compounds.
Figure 2: Integrated workflow for the synthesis and biological evaluation of 7-substituted phthalazinones.
Conclusion & Recommendation
For researchers utilizing the 7-Nitrophthalazin-1(2H)-one scaffold:
-
Do not screen the nitro-derivative directly for PARP inhibition; it is biologically inert in this context and serves only as a precursor.
-
Focus on the 7-Urea/Amide derivatives: The most promising candidates (like YCH1899) utilize the 7-amino position to attach bulky, polar groups that mimic the nicotinamide interactions of NAD+, achieving superior potency to the 7-amino intermediate.
-
Benchmarking: Always run Olaparib in parallel. If your 7-substituted derivative does not achieve an IC50 < 50 nM, re-evaluate the linker length, as the 7-position requires specific spatial geometry to access the PARP active site effectively.
References
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chem. Pharm. Bull. (2021).[3]
-
Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry (2018).
-
YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry (2023).[4]
-
Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI (2024).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 7-Nitrophthalazin-1(2H)-one
[1][2][3][4]
Executive Summary: Operational Directives
Immediate Action Required: Treat 7-Nitrophthalazin-1(2H)-one as a High-Hazard Organic Intermediate . While often classified as an irritant in small quantities, the nitro-aromatic moiety dictates that it must be managed to prevent environmental leaching and potential thermal instability during bulk processing.[1]
-
Primary Disposal Method: High-Temperature Incineration (Rotary Kiln) with NOx scrubbing.[1]
-
Critical Segregation: Do NOT mix with strong reducing agents (e.g., hydrazine, metal hydrides) or strong bases in the waste stream.[2]
-
RCRA Status: Non-listed (unless mixed with listed solvents), but must be characterized for Reactivity (D003) if dry/bulk, or managed as Ignitable (D001) if in flammable solvent.[2]
Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand the "Why" behind the protocol. 7-Nitrophthalazin-1(2H)-one is a key intermediate in the synthesis of PARP inhibitors (e.g., Olaparib).[1][3] Its disposal profile is governed by two structural features:
-
The Nitro Group (-NO₂): Provides a source of chemical energy.[1] While mononitro-aromatics are generally stable, they can decompose exothermically at elevated temperatures.[1] In waste drums, this presents a "runaway" risk if catalyzed by impurities.[2]
-
The Phthalazinone Core: A nitrogen-rich heterocycle.[1] Improper disposal (e.g., landfilling) can lead to the formation of toxic breakdown products in groundwater.[2]
| Property | Data | Operational Implication |
| CAS Number | 13202-36-3 (or 89898-94-2) | Use for waste manifesting.[1][3][2] |
| Physical State | Pale Yellow Solid | Dust explosion hazard if finely divided.[3][2] |
| Melting Point | >230°C | High thermal stability, but do not heat to dryness in presence of metals.[3][2] |
| Hazard Codes | H315, H319, H335 | Standard PPE (Nitrile gloves, P95 respirator) required.[3][2] |
Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired reagents, filter cakes, contaminated gloves/paper.[3][2]
-
Quenching (Optional but Recommended): If the solid is suspected to be reactive or "hot" from a fresh reaction, slurry it in water to desensitize before bagging.[2]
-
Packaging:
-
Containerization: Transfer the sealed bag into a Wide-Mouth HDPE Drum (Open Head) approved for solid hazardous waste.
-
Labeling:
Protocol B: Liquid Waste (Mother Liquors & Solutions)
Visualized Decision Matrix
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring self-validating safety checks.
Caption: Decision tree for segregating 7-Nitrophthalazin-1(2H)-one waste streams to prevent chemical incompatibility events.
Emergency Contingencies & Spill Cleanup
In the event of a spill, standard "sweep and dump" methods are insufficient due to the mutagenic potential of nitro-aromatics.[1][2]
-
Isolation: Evacuate the immediate area (10 ft radius).[1]
-
PPE Upgrade: Don Tyvek sleeves and double nitrile gloves. If powder is airborne, use a P100 HEPA respirator.[2]
-
Wet Method: Do NOT dry sweep.
-
Decontamination: Wipe the surface with a 10% detergent solution, followed by water.[2] Place all cleanup materials into the Solid Waste stream (Protocol A).
Regulatory & Compliance (RCRA Context)
While 7-Nitrophthalazin-1(2H)-one is not explicitly P-listed or U-listed by name in 40 CFR 261.33 [1], it must be characterized by the generator.[1][3][2]
-
Waste Code Assignment:
-
Best Practice: Regardless of the legal minimum, label and manifest as "Hazardous Waste, Solid, N.O.S. (Contains Nitro-phthalazinone)" to ensure the waste vendor utilizes incineration rather than fuel blending or landfilling.[1]
References
-
U.S. Environmental Protection Agency. (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1][5] [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2733503, 7-Nitrophthalazin-1(2H)-one. [Link][1][3][2]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
